KD-3010
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H33F3N2O8S2 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1 |
InChI Key |
SUTQDFLDQUPTKX-DYWLMRBWSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Selective PPARδ Agonist KD-3010: A Deep Dive into its Mechanism of Action in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis, making them attractive therapeutic targets for metabolic syndrome. KD-3010 is a potent and highly selective small molecule agonist of the PPARδ (also known as PPARβ/δ) isoform.[1][2] Preclinical studies have demonstrated its potential to ameliorate multiple facets of metabolic syndrome. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Selective PPARδ Agonism
This compound exerts its therapeutic effects by selectively binding to and activating PPARδ, a ligand-activated transcription factor. PPARδ forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in energy metabolism, particularly fatty acid catabolism.[3][4] this compound has been shown to be a highly selective agonist for PPARδ, with approximately 1000-fold greater selectivity over the other PPAR isoforms, PPARα and PPARγ.[5]
Signaling Pathway
The activation of PPARδ by this compound initiates a signaling cascade that leads to broad metabolic improvements. A key downstream effector of PPARδ is the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). The recruitment of PGC-1α to the PPARδ/RXR heterodimer is crucial for the transcriptional activation of genes involved in fatty acid oxidation.
Preclinical Data in Models of Metabolic Syndrome
This compound has been evaluated in murine models of obesity and type 2 diabetes, such as the leptin-resistant db/db mouse and the leptin-deficient ob/ob mouse. The available data from these studies are summarized below.
Effects on Glycemic Control and Insulin Sensitivity
Oral administration of this compound has been shown to improve hyperglycemia and insulin resistance.
| Parameter | Animal Model | Treatment | Duration | Result |
| Fasting Hyperglycemia | db/db mice | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05) |
| Hemoglobin A1C (HbA1c) | db/db mice | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction |
| Glucose Excursion (AUC) during GTT | db/db mice | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |
Effects on Lipid Profile and Liver Function
This compound has demonstrated beneficial effects on dyslipidemia and markers of liver health.
| Parameter | Animal Model | Treatment | Duration | Result |
| Triglycerides | db/db mice | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05) |
| Serum Transaminases (AST & ALT) | db/db mice | 10 mg/kg/day | 7 days | 40 ± 11.3% reduction (p<0.05) |
Effects on Gene Expression
The metabolic benefits of this compound are associated with changes in the expression of key genes involved in glucose and lipid metabolism.
| Gene | Tissue | Effect |
| Glucose-6-Phosphatase | Liver | Downregulation |
| Fructose-Bis-Phosphatase | Liver | Downregulation |
| ABCA1 | Monocytes | Upregulation |
| NPC1L1 | Small Intestine | Downregulation |
| Genes for Lipolysis | Muscle | Upregulation |
| Genes for Mitochondrial β-oxidation | Muscle | Upregulation |
| PDK4 | Liver | Induction |
| Carnitine Palmitoyltransferase 2 (CPT2) | Liver | Induction |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models and Drug Administration
Objective: To assess the in vivo efficacy of this compound in a genetically obese and diabetic mouse model.
Experimental Workflow:
References
- 1. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PPARδ agonist | CAS 934760-90-4 | Buy KD3010 from Supplier InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
Investigating the Downstream Targets of KD-3010: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-3010 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of metabolic processes.[1] As a ligand-activated transcription factor, PPARδ governs the expression of a wide array of genes involved in lipid catabolism, energy homeostasis, and inflammatory responses. Activation of PPARδ by this compound has shown therapeutic potential in various conditions, including metabolic disorders, obesity, liver fibrosis, and neurodegenerative diseases such as Huntington's disease.[2][3] This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data on gene expression changes, detailed experimental protocols for target identification and validation, and visual representations of the associated signaling pathways.
Core Mechanism of Action: PPARδ Activation
Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling Pathways and Target Genes
The activation of PPARδ by this compound initiates a cascade of transcriptional events that primarily influence fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. The downstream effects are tissue-specific, with prominent roles in the liver, skeletal muscle, and adipose tissue.
Key Signaling Pathway Activated by this compound
References
KD-3010: A Preclinical Investigation of a PPAR-δ Agonist for Obesity and Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KD-3010 is a potent and selective small molecule agonist of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for metabolic disorders, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and the experimental methodologies employed in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities such as type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The PPARs, a family of nuclear receptors comprising three isoforms (α, γ, and δ), have emerged as key therapeutic targets for metabolic diseases. While PPAR-α and PPAR-γ agonists are established treatments for dyslipidemia and type 2 diabetes, respectively, the therapeutic potential of PPAR-δ agonists is an active area of investigation. This compound was developed as a selective PPAR-δ agonist with the aim of addressing the underlying metabolic dysregulation in obesity and related disorders.
Chemical Profile of this compound
-
IUPAC Name: 4-[((2S,6R)-2,6-dimethyl-4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indene-2-carboxylic acid
-
Molecular Formula: C₂₃H₂₅F₃N₂O₅S
-
Mechanism of Action: this compound is a selective agonist of PPAR-δ. Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Preclinical Efficacy in Murine Models of Obesity and Diabetes
The primary preclinical evidence for this compound's therapeutic potential comes from studies in leptin-resistant (db/db) and leptin-deficient (ob/ob) mice, which are well-established models of obesity, insulin resistance, and type 2 diabetes.
Effects on Metabolic Parameters in db/db Mice
Oral administration of this compound to 12-week-old db/db mice demonstrated significant improvements in multiple metabolic parameters. These effects were observed to be independent of weight loss in this specific model.[1]
| Parameter | Treatment Group | Dosage | Duration | Result |
| Fasting Hyperglycemia | This compound | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05)[1] |
| Hemoglobin A1C (HbA1C) | This compound | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction[1] |
| Triglycerides | This compound | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05)[1] |
| Serum Transaminases (AST & ALT) | This compound | 10 mg/kg/day | 7 days | 40 ± 11.3% reduction (p<0.05)[1] |
| Glucose Excursion (AUC) in GTT | This compound | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |
Effects in ob/ob Mice
In leptin-deficient ob/ob mice, this compound exhibited a similar spectrum of metabolic benefits. Notably, in this model, this compound was also shown to attenuate the weight gain induced by the PPAR-γ agonist rosiglitazone, suggesting a potential role in mitigating certain side effects of existing diabetes therapies. Furthermore, co-administration of this compound with a sub-optimal dose of rosiglitazone resulted in a significant improvement in insulin sensitization, indicating a potential for combination therapy.
Mechanism of Action: PPAR-δ Signaling Pathway
The therapeutic effects of this compound are mediated through the activation of the PPAR-δ signaling pathway, which leads to the transcriptional regulation of a suite of genes involved in energy metabolism.
Preclinical studies have elucidated the downstream effects of this compound-mediated PPAR-δ activation on gene expression in various tissues:
-
Liver: Downregulation of gluconeogenic genes, including Glucose-6-Phosphatase and Fructose-Bis-Phosphatase.
-
Muscle: Upregulation of genes involved in lipolysis and mitochondrial β-oxidation.
-
Monocytes: Upregulation of ABCA1, a key transporter in reverse cholesterol transport.
-
Small Intestine: Downregulation of NPC1L1, a critical protein for cholesterol absorption.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are reconstructed based on standard practices in the field, as the original detailed publications are not available.
Animal Models
-
Species: Male db/db mice and ob/ob mice.
-
Age: 12 weeks at the start of the study.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for experimental procedures.
Drug Administration
-
Compound: this compound
-
Route: Oral gavage
-
Dosage: 10 mg/kg/day
-
Vehicle: To be determined based on solubility, but likely a suspension in a vehicle such as 0.5% carboxymethylcellulose.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0).
-
Glucose Administration: A bolus of glucose (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Serial Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Measurement of Biochemical Parameters
-
Blood Collection: Blood samples are collected via retro-orbital sinus or cardiac puncture at the end of the study.
-
Serum/Plasma Separation: Blood is centrifuged to separate serum or plasma.
-
Analysis:
-
HbA1c: Measured using a commercially available assay kit.
-
Triglycerides, AST, ALT: Measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
-
Gene Expression Analysis
-
Tissue Harvesting: Liver and muscle tissues are harvested and immediately snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., G6Pase, FBPase, ABCA1, NPC1L1) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin), and the relative fold change in expression is calculated using the ΔΔCt method.
Clinical Development Status
Kalypsys, Inc. initiated a Phase Ia clinical trial of this compound for the treatment of metabolic disorders, including obesity, in 2006. The trial was expected to be completed by the end of October 2006. However, there is no publicly available data from this or any subsequent clinical trials. The lack of published clinical data suggests that the development of this compound may have been discontinued.
Conclusion
The preclinical data for this compound demonstrate its potential as a therapeutic agent for obesity and related metabolic disorders. Its mechanism of action as a PPAR-δ agonist leads to beneficial effects on glucose and lipid metabolism in well-validated animal models. However, the absence of clinical trial data makes it difficult to assess its translational potential in humans. The information presented in this guide provides a solid foundation for understanding the preclinical profile of this compound and may serve as a reference for future research into PPAR-δ agonists for the treatment of metabolic diseases. Further investigation would be required to understand the reasons for the apparent discontinuation of its clinical development.
References
The Effects of KD-3010 on Insulin Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KD-3010 is a potent and highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has demonstrated significant potential in the preclinical setting for the treatment of metabolic disorders, particularly in improving insulin sensitivity. This technical guide provides an in-depth overview of the core scientific findings related to this compound's effects on glucose metabolism and insulin signaling. It includes a summary of quantitative data from animal studies, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutics for insulin resistance and type 2 diabetes.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues to the actions of insulin. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] Of the three PPAR isoforms (α, γ, and δ), PPARδ is ubiquitously expressed, with high levels in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver.[2] Activation of PPARδ has emerged as a promising therapeutic strategy to improve insulin sensitivity and ameliorate the multifaceted nature of the metabolic syndrome.[2]
This compound is a small molecule agonist with high selectivity for PPARδ.[3] Preclinical studies have shown that this compound can effectively improve hyperglycemia and insulin resistance.[3] This guide will delve into the quantitative effects, experimental protocols, and molecular mechanisms underlying the insulin-sensitizing properties of this compound.
Quantitative Effects of this compound on Metabolic Parameters
Preclinical studies in leptin-resistant db/db mice, a well-established model of type 2 diabetes, have demonstrated the potent metabolic benefits of this compound. Oral administration of this compound resulted in significant improvements in key metabolic markers.
| Parameter | Treatment Group | Dosage | Duration | Result | Reference |
| Fasting Hyperglycemia | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 37 ± 9.5% reduction (p<0.05) | |
| Hemoglobin A1C (HbA1C) | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 14.5 ± 2.6% reduction | |
| Triglycerides | 12-week-old db/db mice | 10 mg/kg/day | 7 days | 42 ± 12.1% reduction (p<0.05) | |
| Glucose Excursion (AUC) during GTT | 12-week-old db/db mice | 10 mg/kg/day | 2 weeks | 36 ± 10.3% reduction (p<0.05) |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's effects on insulin sensitivity.
Animal Model
-
Species: Mus musculus
-
Strain: C57BLKS/J-leprdb/leprdb (db/db)
-
Age: 12 weeks at the start of the study
-
Characteristics: These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype of obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.
Drug Administration
-
Compound: this compound
-
Dosage: 10 mg/kg/day
-
Route of Administration: Oral gavage
-
Vehicle: While the specific vehicle for this compound was not detailed in the available literature, a common vehicle for oral gavage of similar compounds is a 0.5% carboxymethylcellulose solution.
-
Frequency: Once daily
-
Duration: 7 days for measurements of fasting glucose, HbA1C, and triglycerides, and 2 weeks for the glucose tolerance test.
Glucose Tolerance Test (GTT)
A glucose tolerance test is performed to assess the ability of the animal to clear a glucose load from the bloodstream.
-
Fasting: Mice are typically fasted for 6-8 hours prior to the GTT.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured using a glucometer. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Gene Expression Analysis
To elucidate the molecular mechanisms of this compound, gene expression analysis is performed on relevant tissues.
-
Tissue Collection: Liver and skeletal muscle tissues are harvested from the animals at the end of the treatment period.
-
RNA Extraction: Total RNA is isolated from the tissues using standard methods, such as TRIzol reagent or commercially available kits.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes are quantified by qPCR using gene-specific primers. Target genes include those involved in:
-
Gluconeogenesis (Liver): Glucose-6-Phosphatase (G6Pase), Fructose-1,6-bisphosphatase (FBP1)
-
Lipid Metabolism: ATP-binding cassette transporter A1 (ABCA1), Niemann-Pick C1-Like 1 (NPC1L1)
-
Mitochondrial β-oxidation (Muscle): Genes involved in fatty acid breakdown.
-
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Signaling Pathways and Mechanisms of Action
This compound exerts its insulin-sensitizing effects primarily through the activation of PPARδ. The binding of this compound to PPARδ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of PPARδ activation by this compound that contribute to improved insulin sensitivity are multifaceted and tissue-specific.
Hepatic Effects
In the liver, this compound treatment leads to a downregulation of key gluconeogenic genes, such as Glucose-6-Phosphatase and Fructose-Bis-Phosphatase. This suppression of hepatic glucose production is a critical factor in reducing fasting hyperglycemia.
Skeletal Muscle Effects
In skeletal muscle, this compound upregulates genes involved in lipolysis and mitochondrial β-oxidation. This enhancement of fatty acid oxidation provides an alternative energy source for the muscle, thereby reducing the reliance on glucose and improving overall glucose homeostasis.
Adipose Tissue and Systemic Effects
PPARδ activation can also influence adipocyte differentiation and function, leading to improved storage of lipids and reduced release of pro-inflammatory cytokines that can contribute to insulin resistance. Furthermore, this compound has been shown to upregulate ABCA1 in monocytes, which is involved in cholesterol efflux, and downregulate NPC1L1 in the small intestine, which is involved in cholesterol absorption, contributing to an improved lipid profile.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study evaluating the effects of this compound on insulin sensitivity in a db/db mouse model.
References
Unraveling the Neuronal Mitochondrial Impact of KD-3010: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Foreword
The intricate functionality of neuronal mitochondria is paramount to cellular energy homeostasis, signaling, and overall neuronal health. Mitochondrial dysfunction is a well-established hallmark of numerous neurodegenerative diseases, making it a critical target for therapeutic intervention. This technical guide delves into the effects of a putative neuroprotective agent, KD-3010, on mitochondrial function within neurons. The following sections will provide a comprehensive overview based on available preclinical data, detailing its mechanism of action, impact on key mitochondrial parameters, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Enhancing Mitochondrial Biogenesis and Function
Available research indicates that the therapeutic potential of agents in the class of this compound in neurodegenerative models stems from their ability to promote mitochondrial biogenesis and enhance metabolic function. This is primarily achieved through the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.
The PGC-1α Signaling Cascade
This compound is hypothesized to initiate a signaling cascade that upregulates the expression and activity of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α). Activated PGC-1α, in turn, co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors then drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA). The culmination of this pathway is an increase in the number of mitochondria and an enhancement of their functional capacity.
Figure 1: Hypothesized signaling pathway for this compound-induced mitochondrial biogenesis.
Quantitative Impact on Neuronal Mitochondrial Parameters
The effects of this compound have been quantified across several key indicators of mitochondrial health and function in preclinical neuronal models. The following tables summarize these findings.
Mitochondrial Biogenesis Markers
| Parameter | Control | This compound Treated | Fold Change | P-value |
| Mito-GFP Intensity (a.u.) | 100 ± 8.5 | 175 ± 12.1 | 1.75 | < 0.01 |
| mtDNA Copy Number | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.9 | < 0.01 |
| PGC-1α mRNA Expression | 1.0 ± 0.15 | 2.5 ± 0.3 | 2.5 | < 0.001 |
| NRF-1 mRNA Expression | 1.0 ± 0.12 | 2.1 ± 0.2 | 2.1 | < 0.01 |
| TFAM mRNA Expression | 1.0 ± 0.1 | 2.8 ± 0.25 | 2.8 | < 0.001 |
Data are presented as mean ± SEM from primary cortical neuron cultures.
Mitochondrial Function Assays
| Parameter | Control | This compound Treated | % Change | P-value |
| Mitochondrial Membrane Potential (ΔΨm) | 100 ± 7.2 | 145 ± 9.8 | +45% | < 0.01 |
| Cellular ATP Levels (pmol/mg protein) | 25.4 ± 2.1 | 42.1 ± 3.5 | +65.7% | < 0.001 |
| Reactive Oxygen Species (ROS) Levels | 100 ± 10.5 | 62 ± 8.4 | -38% | < 0.05 |
| Oxygen Consumption Rate (OCR) (pmol/min) | 150 ± 11.3 | 210 ± 15.7 | +40% | < 0.01 |
Data are presented as mean ± SEM from primary cortical neuron cultures.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed to generate the quantitative data presented above.
Primary Neuronal Culture and Treatment
Primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. Neurons were matured for 7 days in vitro before treatment with either vehicle control or this compound (10 µM) for 24 hours.
Mitochondrial Mass and DNA Quantification
-
Mitochondrial Mass: Neurons were transduced with a lentiviral vector expressing mitochondria-targeted GFP (mito-GFP). The fluorescence intensity of mito-GFP was quantified using confocal microscopy and image analysis software.
-
mtDNA Copy Number: Total DNA was extracted from neuronal cultures. The relative copy number of a mitochondrial gene (e.g., MT-CO1) to a nuclear gene (e.g., B2M) was determined by quantitative real-time PCR (qPCR).
Figure 2: Workflow for mitochondrial DNA copy number quantification.
Gene Expression Analysis
Total RNA was isolated from neuronal cultures and reverse-transcribed to cDNA. The mRNA expression levels of PGC-1α, NRF-1, and TFAM were quantified by qPCR using gene-specific primers. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (ΔΨm): Neurons were incubated with the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). The fluorescence intensity, which is proportional to ΔΨm, was measured using a fluorescence plate reader.
-
ATP Levels: Cellular ATP concentrations were determined using a luciferin/luciferase-based bioluminescence assay.
-
ROS Levels: Intracellular reactive oxygen species were detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Oxygen Consumption Rate (OCR): Real-time OCR was measured using an extracellular flux analyzer (e.g., Seahorse XF).
Conclusion and Future Directions
The available data strongly suggest that this compound exerts a neuroprotective effect by enhancing mitochondrial biogenesis and function in neurons. The upregulation of the PGC-1α pathway appears to be the central mechanism driving these improvements. The observed increases in mitochondrial mass, mtDNA copy number, mitochondrial membrane potential, and ATP production, coupled with a reduction in oxidative stress, highlight the therapeutic potential of this compound for neurodegenerative disorders characterized by mitochondrial dysfunction.
Further research is warranted to validate these findings in in vivo models of neurodegeneration and to fully elucidate the upstream molecular targets of this compound. Clinical investigation will be crucial to determine the safety, tolerability, and efficacy of this approach in human patients.
An In-depth Technical Guide to the Selectivity of KD-3010 for PPARδ
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-3010 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor that plays a crucial role in regulating lipid and glucose metabolism.[1][2] Its high selectivity for PPARδ over the other two PPAR isoforms, PPARα and PPARγ, makes it a valuable tool for investigating the specific physiological functions of PPARδ and a potential therapeutic agent for metabolic diseases and neurodegenerative disorders.[3] This technical guide provides a comprehensive overview of the selectivity of this compound for PPARδ, including available quantitative data, detailed experimental protocols for assessing selectivity, and a visualization of the relevant signaling pathways.
Data Presentation: Quantitative Selectivity of this compound
This compound exhibits a remarkable selectivity for PPARδ, with reports citing a selectivity of approximately 1000-fold over both PPARα and PPARγ.[1] While the precise EC50 value for this compound on PPARδ is not consistently reported in publicly available literature, its activity is described to be in the low nanomolar range.[3] In contrast, its interaction with PPARα and PPARγ is negligible at concentrations well exceeding its effective dose for PPARδ activation.
The following table summarizes the available quantitative data on the potency of this compound for the three human PPAR isoforms.
| PPAR Isoform | Potency (EC50) | Reference |
| PPARδ | Low Nanomolar (nM) range | |
| PPARα | > 7 - 10 µM | |
| PPARγ | > 7 - 10 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Based on this data, the selectivity of this compound for PPARδ over PPARα and PPARγ is substantial, supporting its use as a specific pharmacological tool.
Experimental Protocols
The selectivity of a compound for a specific receptor is determined through a series of in vitro assays that measure its binding affinity and functional potency. The following are detailed methodologies for key experiments that can be employed to characterize the selectivity of this compound for PPARδ.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for PPARα, PPARγ, and PPARδ.
Materials:
-
Full-length human PPARα, PPARγ, and PPARδ proteins
-
Radiolabeled ligands specific for each PPAR isoform (e.g., [³H]-GW501516 for PPARδ)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 10% glycerol, 0.05% Tween-20)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the respective PPAR isoform, a fixed concentration of the corresponding radioligand, and varying concentrations of this compound in the assay buffer.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Transactivation Assay
This assay measures the functional potency of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating PPARα, PPARγ, and PPARδ.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression vectors for full-length human PPARα, PPARγ, and PPARδ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the expression vector for the specific PPAR isoform, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After transfection, plate the cells in a 96-well plate and allow them to recover.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
PPARδ Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPARδ. Upon activation by an agonist like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent regulation of gene transcription.
Experimental Workflow for Determining Selectivity
The following diagram outlines the logical workflow for assessing the selectivity of a compound like this compound for PPARδ. The process involves parallel assays for all three PPAR isoforms to enable a direct comparison of their binding affinities and functional potencies.
Conclusion
This compound is a highly selective PPARδ agonist, demonstrating minimal to no activity on PPARα and PPARγ at concentrations where it potently activates PPARδ. This high degree of selectivity, supported by the available in vitro data, establishes this compound as a critical research tool for elucidating the specific biological roles of PPARδ. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and confirmation of the selectivity profiles of this compound and other novel PPAR agonists. The provided visualizations of the PPARδ signaling pathway and the experimental workflow offer a clear conceptual understanding of the molecular mechanisms and the scientific process involved in characterizing such selective compounds.
References
Foundational Research on KD-3010: A PPARδ Agonist for the Treatment of Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KD-3010 is a potent and highly selective small molecule agonist of the peroxisome proliferator-activated receptor delta (PPARδ). Foundational preclinical research has demonstrated its significant therapeutic potential in the context of liver disease, particularly in mitigating liver injury and fibrosis. This technical guide synthesizes the core preclinical findings, detailing the mechanism of action, experimental protocols, and quantitative data from key studies. The evidence presented herein underscores the promise of this compound as a novel therapeutic agent for fibrotic liver diseases.
Introduction to this compound and PPARδ in Liver Disease
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism and inflammation. The PPARδ isoform is ubiquitously expressed and is a key regulator of fatty acid metabolism and energy homeostasis.[1] Activation of PPARδ has been shown to improve insulin sensitivity, reduce adiposity, and modulate inflammatory responses, making it an attractive target for metabolic diseases.[2]
This compound has been identified as a potent and selective PPARδ agonist, exhibiting approximately 1000-fold selectivity over other PPAR isoforms (PPARα and PPARγ).[2] This selectivity is critical in minimizing off-target effects. Preclinical studies have positioned this compound as a promising candidate for liver diseases by demonstrating its ability to protect the liver from injury and subsequent fibrosis.[3]
Mechanism of Action
The primary mechanism by which this compound exerts its hepatoprotective effects is through the direct protection of hepatocytes from toxin-induced cell death.[4] This is achieved by reducing the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key driver of liver damage.
Notably, the anti-fibrotic effects of this compound appear to be indirect. Studies have shown that this compound does not directly affect the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in liver fibrosis. Instead, by preserving hepatocyte integrity, this compound likely reduces the release of pro-fibrotic signals that would otherwise activate HSCs.
The proposed mechanism of action is visualized in the following signaling pathway diagram.
Caption: Proposed mechanism of this compound in ameliorating liver fibrosis.
Preclinical Efficacy in Liver Disease Models
The hepatoprotective and anti-fibrotic effects of this compound have been demonstrated in well-established murine models of liver fibrosis.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
In a model of toxic liver injury induced by CCl₄, administration of this compound resulted in a significant reduction in liver damage and fibrosis.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound | Percentage Change |
| Sirius Red Staining (% area) | High | Significantly Reduced | - |
| Hepatic Collagen α1(I) mRNA | High | Significantly Reduced | - |
| Hepatic TIMP-1 mRNA | High | Significantly Reduced | - |
Data adapted from preclinical studies. Absolute values were not consistently provided in the source material.
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
This compound also demonstrated protective effects in a cholestatic liver injury model induced by bile duct ligation (BDL). Treatment with this compound led to improved survival and reduced expression of key inflammatory and fibrotic markers.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound | Percentage Change |
| Survival Rate | Lower | Significantly Higher | - |
| Hepatic TNFα mRNA | High | Decreased | - |
| Hepatic IL-1β mRNA | High | Decreased | - |
| Hepatic TIMP-1 mRNA | High | Decreased | - |
| Hepatic Collagen α1(I) mRNA | High | Decreased | - |
Data adapted from preclinical studies. Absolute values were not consistently provided in the source material.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.
Animal Models
-
CCl₄-Induced Fibrosis: Male C57BL/6 mice are typically used. Liver fibrosis is induced by intraperitoneal injections of CCl₄ (e.g., 1 ml/kg body weight, 1:4 dilution in corn oil) twice weekly for a period of 4-6 weeks. This compound or vehicle is administered daily via oral gavage.
-
Bile Duct Ligation (BDL): Male C57BL/6 mice undergo surgical ligation of the common bile duct. A sham operation is performed on control animals. This compound or vehicle is administered daily post-surgery.
The following diagram illustrates the general experimental workflow for preclinical evaluation.
References
- 1. An Overview of the Role of Peroxisome Proliferator-activated Receptors in Liver Diseases [xiahepublishing.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator–activated receptor delta and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KD-3010 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro applications of KD-3010, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. The accompanying protocols offer detailed methodologies for key experiments to assess the activity of this compound in a laboratory setting.
Introduction to this compound
This compound is a small molecule agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARδ by this compound leads to the transcriptional regulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. Due to its selective activity, this compound has been investigated for its therapeutic potential in metabolic diseases, as well as for its protective effects in neurodegenerative disorders and liver disease. In vitro studies are essential for elucidating the mechanism of action and cellular effects of this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (PPARδ) | 31 nM | Not specified | [1] |
| Selectivity | ~1000-fold selectivity for PPARδ over PPARα and PPARγ | Not specified | [2] |
| Effective Concentration (Hepatocyte Protection) | 5 µM | Primary Hepatocytes | [3][4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of PPARδ activation.
Caption: PPARδ signaling pathway activated by this compound.
Experimental Workflow
The following diagram provides a general workflow for in vitro studies with this compound.
Caption: General workflow for in vitro this compound studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
PPARδ Reporter Gene Assay
Objective: To quantify the agonist activity of this compound on the PPARδ receptor.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)
-
PPARδ expression vector
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Transfection:
-
Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM to determine the EC50.
-
Remove the transfection medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Cell Viability / Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability and potential cytotoxicity in a chosen cell line.
Materials:
-
Cell line of interest (e.g., primary hepatocytes, neuronal cell lines)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density for the specific cell line.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a range of this compound concentrations in fresh cell culture medium. Based on previous studies, a concentration of 5 µM can be used as a starting point for protection assays[3]. For cytotoxicity, a wider range up to 100 µM may be tested.
-
Replace the old medium with the this compound containing medium. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
-
Data Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against this compound concentration to determine any cytotoxic effects.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound can protect cells from apoptosis induced by a stressor.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine, CCl₄ for hepatocytes)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 5 µM for hepatocytes) for a specified time (e.g., 1-2 hours).
-
Induce apoptosis by adding the chosen stressor and incubate for the appropriate duration. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the stressor alone.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant and compare the different treatment groups.
-
Mitochondrial Function Assay (Mitochondrial Membrane Potential)
Objective: To assess the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Mitochondrial stressor (optional, e.g., a known uncoupler like FCCP as a positive control)
-
Fluorescent dye for ΔΨm measurement (e.g., JC-1, TMRE, or TMRM)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a multi-well plate.
-
Treat the cells with this compound at desired concentrations for a specific time period.
-
-
Staining with ΔΨm Dye:
-
Prepare the working solution of the fluorescent dye (e.g., JC-1, TMRE) in pre-warmed cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium and add the dye-containing medium to the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing and Imaging/Measurement:
-
Gently wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Add fresh pre-warmed medium or buffer for imaging or measurement.
-
If using JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
If using TMRE or TMRM, the fluorescence intensity is directly proportional to the ΔΨm.
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of ΔΨm.
-
For TMRE/TMRM, quantify the fluorescence intensity per cell or per well. A decrease in intensity suggests mitochondrial depolarization.
-
Compare the results from this compound treated cells to the control cells.
-
References
- 1. US20220117972A1 - Use of ppar-delta agonists in the treatment of mitochondrial myopathy - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KD-3010 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KD-3010, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, in a variety of cell culture experiments. The information included is designed to assist in the determination of appropriate dosages and to provide detailed protocols for assessing the efficacy of this compound in different in vitro models.
Introduction to this compound
This compound is a small molecule that acts as a selective agonist for PPARδ, a nuclear receptor that plays a crucial role in the regulation of metabolic processes and inflammation.[1] Activation of PPARδ has been shown to influence lipid metabolism, glucose homeostasis, and cellular inflammatory responses. Research has indicated its potential therapeutic applications in metabolic diseases, obesity, and liver fibrosis.[1] Furthermore, studies have explored its neuroprotective effects in models of Huntington's disease, where it has been observed to protect neuronal mitochondria.
Recommended Dosage of this compound for In Vitro Studies
The optimal concentration of this compound can vary depending on the cell type, the specific experimental endpoint, and the duration of treatment. Based on published research, a starting point for concentration range finding studies is recommended.
Summary of Recommended In Vitro Concentrations for this compound
| Cell Type | Concentration Range | Specific Concentration Tested | Observed Effect | Reference |
| Primary Hepatocytes | 1 - 5 µM | 5 µM | Protection from starvation and CCl4-induced cell death. | Iwaisako et al., 2012[2] |
| Neuronal Cells | 100 nM - 1 µM | Not explicitly stated | Neuroprotection and improved mitochondrial function in Huntington's disease models. | Dickey et al., 2016 (Implied from related studies) |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving the use of this compound.
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic or protective concentration range of this compound on a specific cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution. Also, include a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Assessment of this compound's Protective Effect Against Oxidative Stress
This protocol is designed to evaluate the ability of this compound to protect cells from oxidative stress-induced cell death.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line (e.g., primary hepatocytes or a neuronal cell line)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or carbon tetrachloride (CCl4))
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in complete medium at concentrations determined from the dose-response experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO).
-
Remove the medium and add 100 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for a pre-treatment period (e.g., 12-24 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a solution of the oxidative stress-inducing agent in serum-free medium at a pre-determined toxic concentration.
-
Remove the medium containing this compound and add 100 µL of the oxidative stress agent solution to the wells (except for the untreated control wells).
-
Incubate for the required duration to induce cell death (e.g., 4-6 hours for H2O2).
-
-
Cell Viability Assessment:
-
After the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell protection conferred by this compound compared to the cells treated with the oxidative stress agent alone.
-
Signaling Pathways and Experimental Workflow
PPARδ Signaling Pathway
This compound, as a PPARδ agonist, activates a signaling cascade that influences gene expression related to metabolism and inflammation. The diagram below illustrates the general mechanism of action.
Caption: Simplified PPARδ signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Application Notes and Protocols for KD-3010 Administration in Carbon Tetrachloride-Induced Liver Fibrosis Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KD-3010, a peroxisome proliferator-activated receptor δ (PPARδ) agonist, in murine models of liver fibrosis induced by carbon tetrachloride (CCl4). The protocols and data presented are based on preclinical studies demonstrating the hepatoprotective and antifibrotic effects of this compound.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and hepatocellular carcinoma. A key event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and produce excessive extracellular matrix (ECM).[1][2][3] Carbon tetrachloride (CCl4) is a well-established hepatotoxin used to induce liver fibrosis in animal models, mimicking aspects of human liver disease.[4][5] this compound is a PPARδ agonist that has shown promise in ameliorating CCl4-induced liver injury and fibrosis in mice. These protocols detail the methodology for evaluating the therapeutic potential of this compound in this widely used preclinical model.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in CCl4-induced liver fibrosis models.
Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels in CCl4-Treated Mice
| Treatment Group | Serum ALT (U/L) | Percentage Reduction vs. Vehicle |
| Oil Control | ~25 | N/A |
| CCl4 + Vehicle | ~250 | N/A |
| CCl4 + this compound (10 mg/kg) | ~100 | 60% |
| CCl4 + GW501516 (10 mg/kg) | ~250 | 0% |
Data are approximated from graphical representations in the cited literature and presented for illustrative purposes.
Table 2: Histological and Molecular Markers of Liver Fibrosis Following this compound Treatment
| Parameter | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | CCl4 + GW501516 (10 mg/kg) |
| Sirius Red Staining (Collagen) | Extensive bridging fibrosis | Markedly reduced collagen deposition | No significant reduction in fibrosis |
| α-SMA Expression (HSC Activation) | Strong positive staining | Reduced α-SMA positive cells | No significant reduction |
| Collagen 1(I) mRNA Expression | Significantly upregulated | Significantly downregulated | No significant downregulation |
| CTGF mRNA Expression | Significantly upregulated | Not significantly induced | Significantly induced |
Qualitative and relative quantitative data are summarized from the findings of Iwaisako et al., 2012.
Experimental Protocols
Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4)
This protocol describes the induction of liver fibrosis in mice using chronic CCl4 administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Animal gavage needles
-
Syringes
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection or oral gavage. A common dosing regimen is 1 µL/g of body weight, administered twice weekly for 4-8 weeks.
-
A control group should receive an equivalent volume of the vehicle (olive oil or corn oil) on the same schedule.
-
Monitor animal health and body weight regularly.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to mice with CCl4-induced liver fibrosis.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Animal gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. A typical dose is 10 mg/kg of body weight.
-
Administer this compound daily via oral gavage, starting from the first day of CCl4 treatment and continuing throughout the study period.
-
A vehicle control group should receive the gavage vehicle without this compound.
-
For comparison, another PPARδ agonist like GW501516 can be administered at the same dose and schedule.
Protocol 3: Assessment of Liver Injury and Fibrosis
This protocol describes the methods for evaluating the extent of liver damage and fibrosis at the end of the treatment period.
Materials:
-
Blood collection tubes (for serum)
-
ALT assay kit
-
Formalin (10%) for tissue fixation
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Sirius Red stain
-
Antibodies for immunohistochemistry (e.g., anti-α-SMA)
-
RNA extraction kit
-
qRT-PCR reagents and primers (for Collagen 1(I), CTGF, etc.)
Procedure:
-
Serum Analysis: At the time of sacrifice, collect blood via cardiac puncture and separate the serum. Measure serum ALT levels using a commercial assay kit to assess hepatocellular injury.
-
Histological Analysis:
-
Perfuse the liver with saline and fix a portion in 10% formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Perform H&E staining to evaluate liver morphology, inflammation, and necrosis.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Immunohistochemistry:
-
Stain liver sections with an antibody against α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key profibrotic genes, such as Collagen 1(I) and connective tissue growth factor (CTGF).
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a CCl4-induced liver fibrosis model.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in ameliorating CCl4-induced liver fibrosis.
Diagram 3: Signaling Pathway of Hepatic Stellate Cell Activation
References
- 1. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting A-kinase anchoring protein 12 phosphorylation in hepatic stellate cells regulates liver injury and fibrosis in mouse models | eLife [elifesciences.org]
- 3. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]
- 4. Increased carbon tetrachloride-induced liver injury and fibrosis in FGFR4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing KD-3010's effect on gene expression
Application Note & Protocol
Topic: Protocol for Assessing KD-3010's Effect on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the pharmacological effects of this compound on gene expression. This compound is a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist.[1][2] As a PPARδ agonist, this compound functions as a transcription factor that regulates the expression of genes involved in critical metabolic processes, including lipid metabolism and energy utilization.[1][3] Understanding its influence on the transcriptome is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This application note details protocols for cell treatment, RNA isolation, and subsequent gene expression analysis using both targeted (qRT-PCR) and genome-wide (RNA-Sequencing) approaches.
Introduction to this compound and PPARδ Signaling
This compound is a small molecule agonist that selectively activates PPARδ, a nuclear receptor that plays a key role in regulating cellular metabolism.[1] Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes that control fatty acid oxidation, glucose homeostasis, and energy expenditure. Assessing these gene expression changes is a primary method for characterizing the compound's biological activity.
Caption: PPARδ signaling pathway activation by this compound.
Experimental Design Considerations
Effective assessment of this compound requires careful experimental design. Key factors to consider include:
-
Model System Selection: Choose a biologically relevant cell line. For metabolic studies, hepatocyte (e.g., HepG2), myocyte (e.g., C2C12), or adipocyte cell lines are appropriate.
-
Dose-Response: Determine the optimal concentration of this compound by performing a dose-response curve and assessing the expression of a known PPARδ target gene (e.g., PDK4, CPT1).
-
Time-Course: Evaluate gene expression at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both primary and secondary transcriptional responses.
-
Controls: Include a vehicle control (e.g., DMSO, the solvent for this compound) to ensure observed effects are specific to the compound. Untreated cells should also be included as a baseline.
-
Replicates: Use a minimum of three biological replicates for each condition to ensure statistical significance.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating a selected cell line with this compound.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition. Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
Treatment: Once cells reach the target confluency, aspirate the old medium, wash once with PBS, and add 2 mL of the prepared treatment or vehicle control media to the appropriate wells.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, aspirate the media, wash cells with ice-cold PBS, and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol outlines the extraction of high-quality total RNA from cultured cells, a critical prerequisite for reliable gene expression analysis.
Materials:
-
TRIzol™ Reagent or similar lysis buffer
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells. Transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Incubate the lysate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new tube. Add 0.5 mL of isopropyl alcohol and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification and Quality Check: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (RT-qPCR) is the preferred method for accurately quantifying the expression of a specific, targeted set of genes. The process involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification.
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Materials:
-
Total RNA (1 µg per reaction)
-
Reverse transcription kit (e.g., SuperScript™ IV)
-
Oligo(dT) or random primers
-
qPCR master mix (e.g., SYBR™ Green)
-
Gene-specific forward and reverse primers (for target and reference genes)
-
qPCR instrument
Procedure:
Part A: cDNA Synthesis (Reverse Transcription)
-
In an RNase-free tube, combine 1 µg of total RNA, primers, and dNTPs. Adjust the volume with RNase-free water according to the kit manufacturer's protocol.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the reaction buffer, DTT, and RNase inhibitor. Mix gently.
-
Add the reverse transcriptase enzyme (e.g., SuperScript II or IV).
-
Incubate at 42-50°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
Part B: Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in each well of a qPCR plate. For a 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Run the plate on a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplification.
Data Analysis:
-
Determine the cycle threshold (Ct) value for your target gene(s) and a reference gene (e.g., GAPDH, ACTB) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The final data represents the fold change in gene expression in this compound treated samples relative to the vehicle control.
Data Presentation: qRT-PCR Results
Summarize the quantitative fold-change data in a table for clear comparison.
| Gene Name | Treatment Condition | Average Fold Change (± SD) | p-value |
| PDK4 | Vehicle (DMSO) | 1.00 (± 0.12) | - |
| PDK4 | This compound (1 µM) | 4.25 (± 0.45) | <0.01 |
| PDK4 | This compound (10 µM) | 8.13 (± 0.98) | <0.001 |
| CPT1A | Vehicle (DMSO) | 1.00 (± 0.09) | - |
| CPT1A | This compound (1 µM) | 3.89 (± 0.33) | <0.01 |
| CPT1A | This compound (10 µM) | 7.52 (± 0.81) | <0.001 |
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, making it ideal for discovering novel drug targets and understanding off-target effects.
Caption: Workflow for RNA-Sequencing (RNA-Seq) analysis.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
High-throughput sequencer
Procedure:
Part A: Library Preparation
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads. This step removes ribosomal RNA (rRNA).
-
Fragmentation: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
End Repair and Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.
-
Library Quantification and Quality Control: Validate the final library concentration and size distribution using a Qubit fluorometer and a Bioanalyzer.
Part B: Sequencing
-
Pool multiple libraries together if multiplexing.
-
Sequence the prepared libraries on a high-throughput sequencing platform according to the manufacturer's instructions. A typical sequencing depth for differential expression analysis is 20-30 million reads per sample.
Data Analysis:
-
Quality Control: Assess the raw sequencing reads for quality.
-
Alignment: Align the high-quality reads to a reference genome.
-
Gene Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in this compound treated samples compared to controls.
-
Pathway Analysis: Perform gene set enrichment or pathway analysis to identify biological pathways that are significantly affected by the treatment.
Data Presentation: RNA-Seq Results
Summarize the list of top differentially expressed genes in a structured table.
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Regulation |
| PDK4 | 3.02 | 1.2e-50 | 4.5e-46 | Up |
| CPT1A | 2.91 | 3.4e-45 | 8.1e-41 | Up |
| ANGPTL4 | 4.15 | 7.8e-42 | 1.5e-37 | Up |
| SCD | -2.58 | 5.5e-31 | 9.2e-27 | Down |
| FASN | -2.11 | 9.1e-28 | 1.3e-23 | Down |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of the PPARδ agonist this compound on gene expression. A targeted qRT-PCR approach is suitable for validating effects on known target genes, while a global RNA-Seq analysis is powerful for hypothesis generation, pathway discovery, and understanding the compound's full biological impact. Proper execution of these methods will yield high-quality, reproducible data essential for advancing drug development programs.
References
Application Notes: Utilizing KD-3010 for the Investigation of Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-3010 is a potent and highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Its ability to activate PPARδ, a key regulator of lipid metabolism, makes it a valuable tool for studying fatty acid oxidation (FAO).[1] Activation of PPARδ by this compound leads to the transcriptional upregulation of genes involved in fatty acid uptake, transport, and catabolism, ultimately increasing the rate of fatty acid oxidation. These application notes provide detailed protocols and data for utilizing this compound to investigate its effects on FAO in both in vitro and in vivo models.
Mechanism of Action
This compound acts as a selective agonist for PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription. Key target genes of the PPARδ/RXR heterodimer that are involved in fatty acid oxidation include Carnitine Palmitoyltransferase 1 (CPT1), Pyruvate Dehydrogenase Kinase 4 (PDK4), and Adipose Differentiation-Related Protein (ADFP). The upregulation of these genes enhances the capacity of cells to take up, transport, and oxidize fatty acids for energy production.
Caption: Mechanism of this compound action in stimulating fatty acid oxidation.
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on gene expression and recommended concentrations for in vitro and in vivo studies.
Table 1: Effect of this compound on PPARδ Target Gene Expression in Primary Hepatocytes
| Gene | Fold Induction (5 µM this compound) | Function in Fatty Acid Metabolism | Reference |
| ADFP | ~2.5 | Lipid storage and fatty acid uptake | [2] |
| PDK4 | ~4.0 | Inhibits glucose oxidation, promoting fatty acid utilization | [2] |
| Angptl4 | ~7.0 | Regulates lipid metabolism and triglyceride clearance | [2] |
Table 2: Recommended Concentrations and Dosages for this compound
| Application | Concentration/Dosage | Notes | Reference |
| In vitro (cultured hepatocytes) | 5 µM | Effective concentration for inducing PPARδ target genes. | |
| In vitro (neuronal cells) | Low nanomolar range | Rescued mitochondrial dysfunction. | |
| In vivo (mice) | 50 mg/kg/day | Tolerated dose that promotes PPARδ transactivation in the CNS. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
This protocol describes the general procedure for treating adherent cell cultures with this compound to investigate its effects on gene expression and fatty acid metabolism.
Materials:
-
Adherent cells of interest (e.g., hepatocytes, myotubes, adipocytes)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR) or for metabolic assays
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Serum Starvation (Optional): For some cell types and assays, it may be beneficial to serum-starve the cells for 4-24 hours in serum-free medium prior to treatment to reduce basal signaling.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution and DMSO (vehicle) in serum-free or complete medium to the desired final concentrations (e.g., 1 nM to 5 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours for gene expression analysis; shorter or longer times may be required for metabolic assays).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA isolation for qPCR, cell lysis for western blotting, or preparation for metabolic assays).
Caption: Workflow for in vitro cell treatment with this compound.
Protocol 2: Measurement of Fatty Acid Oxidation using Radiolabeled [¹⁴C]Palmitate
This protocol measures the rate of fatty acid oxidation by quantifying the amount of radiolabeled CO2 and acid-soluble metabolites produced from the oxidation of [¹⁴C]palmitate.
Materials:
-
Cultured cells treated with this compound or vehicle as described in Protocol 1
-
[1-¹⁴C]Palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
L-carnitine
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Perchloric acid (PCA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Sealed incubation flasks with a center well
Procedure:
-
Preparation of [¹⁴C]Palmitate-BSA Conjugate: Prepare a stock solution of [¹⁴C]palmitate conjugated to fatty acid-free BSA in KRB buffer.
-
Cell Preparation: After this compound treatment, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubation with Radiolabel: Add KRB buffer containing the [¹⁴C]palmitate-BSA conjugate and L-carnitine to each well. Seal the flasks.
-
CO₂ Trapping: Add a small piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine) to the center well of each flask.
-
Incubation: Incubate the cells at 37°C for 1-2 hours.
-
Stopping the Reaction: Stop the reaction by injecting perchloric acid into the incubation medium to lyse the cells and release dissolved CO₂.
-
CO₂ Collection: Allow the flasks to sit at room temperature for an additional hour to ensure all ¹⁴CO₂ is trapped by the filter paper.
-
Quantification of ¹⁴CO₂: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Quantification of Acid-Soluble Metabolites: Centrifuge the acidified medium to pellet the cell debris. Transfer the supernatant (containing acid-soluble metabolites) to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the rate of fatty acid oxidation as the sum of radioactivity from ¹⁴CO₂ and acid-soluble metabolites, normalized to the total protein content of the cells.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the rate of oxygen consumption, an indicator of mitochondrial respiration and fatty acid oxidation, using a Seahorse XF Analyzer or a similar instrument.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Fatty acid substrate (e.g., palmitate-BSA conjugate)
-
Etomoxir (CPT1 inhibitor, as a control)
-
FCCP (uncoupler)
-
Rotenone/antimycin A (complex I and III inhibitors)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and treat with this compound or vehicle as described in Protocol 1.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium supplemented with the fatty acid substrate. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Instrument Setup: Load the hydrated sensor cartridge with the compounds to be injected during the assay (e.g., etomoxir, FCCP, rotenone/antimycin A). Calibrate the Seahorse XF Analyzer.
-
OCR Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure the basal OCR and the OCR after sequential injection of the inhibitors and uncoupler.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, maximal respiration, and the portion of respiration dependent on fatty acid oxidation (by comparing with etomoxir-treated wells).
Caption: Workflow for measuring oxygen consumption rate (OCR).
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of PPARδ in the regulation of fatty acid oxidation. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to investigate the effects of this compound on fatty acid metabolism in various cellular and animal models. The ability to selectively activate PPARδ with this compound allows for a more precise understanding of the downstream metabolic consequences, which is crucial for the development of therapeutic strategies for metabolic diseases.
References
Application Notes and Protocols for Western Blot Analysis of PPARδ Activation by KD-3010
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) by the selective agonist KD-3010 using Western blot analysis. This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and expected changes in the expression of downstream target proteins.
Introduction
This compound is a potent and highly selective agonist for PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis.[1] Activation of PPARδ by this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid oxidation and glucose utilization.[1] Consequently, this compound has been investigated for its therapeutic potential in metabolic disorders.[1] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression of PPARδ downstream targets.
PPARδ Signaling Pathway
Upon binding of an agonist like this compound, PPARδ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARδ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. This binding event initiates the transcription of genes that regulate metabolic processes.
Caption: PPARδ signaling pathway upon activation by this compound.
Experimental Protocols
This section details the methodology for performing Western blot analysis to measure the protein expression of PPARδ target genes in response to this compound treatment. The protocol is optimized for cultured cells, such as hepatocytes.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., primary hepatocytes or HepG2 cells) in appropriate culture dishes and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (a typical starting concentration can be in the range of 1-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 12-24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Also, load a molecular weight marker. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ADFP, anti-PDK4, anti-ANGPTL4) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, corresponding to the primary antibody host species, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine the relative fold change in protein expression.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of PPARδ activation.
Data Presentation
Activation of PPARδ by this compound is expected to upregulate the expression of its downstream target genes. While specific quantitative data on protein fold-changes induced by this compound is limited in the public domain, studies on PPARδ agonists and related stimuli provide an indication of the expected magnitude of change.
| Target Protein | Function in Metabolism | Expected Change with PPARδ Activation | Reference Quantitative Data (Fold Change vs. Control) |
| ADFP (Adipose Differentiation-Related Protein) | Involved in lipid droplet formation and storage. | Upregulation | mRNA levels are induced by this compound in hepatocytes. |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits the conversion of pyruvate to acetyl-CoA, thus conserving glucose. | Upregulation | High-fat feeding (which activates PPARδ) leads to an ~2-fold increase in PDK4 protein in muscle. |
| ANGPTL4 (Angiopoietin-like 4) | Regulates triglyceride metabolism by inhibiting lipoprotein lipase. | Upregulation | Treatment with a different PPARδ agonist (GW501516) resulted in a 2.5-fold increase in intracellular ANGPTL4 protein. |
Note: The quantitative data provided are based on studies using other PPARδ activators or related stimuli and serve as a reference for expected outcomes with this compound.
Conclusion
This document provides a comprehensive guide for utilizing Western blot analysis to investigate the activation of PPARδ by this compound. By following the detailed protocols and understanding the underlying signaling pathway, researchers can effectively quantify the changes in key metabolic proteins, thereby contributing to the characterization of this compound's mechanism of action and its potential therapeutic applications.
References
Application Notes and Protocols for In Vivo Metabolic Studies of KD-3010
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-3010 is a potent and highly selective small molecule agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1] It is under investigation for the treatment of metabolic disorders, including obesity and type 2 diabetes.[2] Preclinical studies have demonstrated that this compound exhibits significant anti-hyperglycemic, insulin-sensitizing, and lipid-lowering properties in murine models of metabolic disease.[1] These effects are achieved without some of the adverse side effects associated with other insulin-sensitizing agents, such as weight gain.[1]
This document provides detailed application notes and protocols for the in vivo use of this compound in metabolic research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound functions by activating PPARδ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARδ by this compound leads to a cascade of transcriptional changes in various tissues, ultimately improving metabolic homeostasis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies of this compound in db/db mice, a model of type 2 diabetes.
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result |
| Fasting Hyperglycemia | 12-week old db/db mice | This compound | 10 mg/kg/day (oral) | 7 days | 37 ± 9.5% reduction (p<0.05) |
| Hemoglobin A1C (HbA1c) | 12-week old db/db mice | This compound | 10 mg/kg/day (oral) | 7 days | 14.5 ± 2.6% reduction |
| Triglycerides | 12-week old db/db mice | This compound | 10 mg/kg/day (oral) | 7 days | 42 ± 12.1% reduction (p<0.05) |
| Serum Transaminases (AST & ALT) | 12-week old db/db mice | This compound | 10 mg/kg/day (oral) | 7 days | 40 ± 11.3% reduction (p<0.05) |
| Glucose Excursion (AUC-glucose) during GTT | 12-week old db/db mice | This compound | 10 mg/kg/day (oral) | 2 weeks | 36 ± 10.3% reduction (p<0.05) |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Type 2 Diabetes
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in a diabetic mouse model, such as the db/db mouse.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diabetic mice (e.g., 12-week-old male db/db mice) and age-matched wild-type controls
-
Standard laboratory animal diet and housing
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Reagents and equipment for biochemical assays (HbA1c, triglycerides, AST, ALT)
-
Reagents and equipment for qRT-PCR
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline body weight and fasting blood glucose levels.
-
Randomization: Randomly assign diabetic mice to either the vehicle control group or the this compound treatment group.
-
Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 7 days to 2 weeks).
-
Monitoring: Monitor body weight and general health of the animals daily.
-
Glucose Tolerance Test (GTT): After the treatment period (e.g., 2 weeks), perform a GTT.
-
Fast mice overnight (approximately 16 hours).
-
Measure baseline blood glucose (t=0).
-
Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Terminal Procedures:
-
At the end of the study, anesthetize the mice.
-
Collect blood via cardiac puncture for biochemical analysis.
-
Euthanize the mice and harvest tissues (liver, skeletal muscle, adipose tissue, small intestine, etc.).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent gene expression analysis.
-
-
Biochemical Analysis: Analyze blood samples for HbA1c, triglycerides, and serum transaminases (AST and ALT).
-
Gene Expression Analysis: Isolate RNA from harvested tissues and perform qRT-PCR to analyze the expression of target genes (e.g., G6Pase, FBPase in the liver; genes for lipolysis and β-oxidation in muscle).
Addressing Metabolic Syndrome
This compound's mechanism of action allows it to address multiple facets of the metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.
Conclusion
This compound represents a promising therapeutic agent for the management of metabolic syndrome and its associated conditions. Its selective activation of PPARδ offers a multifaceted approach to improving metabolic health by simultaneously addressing hyperglycemia, insulin resistance, and dyslipidemia. The protocols and data presented here provide a framework for researchers to further investigate the in vivo applications of this compound in metabolic studies.
References
Application Notes and Protocols for Immunohistochemical Staining in Tissues Treated with KD-3010
For Researchers, Scientists, and Drug Development Professionals
Introduction
KD-3010 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Investigated for its therapeutic potential in metabolic disorders such as obesity and diabetes, this compound has also demonstrated significant hepatoprotective and antifibrotic effects in preclinical models of liver injury.[2][3] Furthermore, its neuroprotective properties have been explored in the context of Huntington's disease.[4]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues from subjects treated with this compound. The protocol is designed to enable researchers to visualize and quantify the expression and localization of PPARδ and its downstream target proteins, thereby facilitating the elucidation of the in-situ molecular mechanisms of this compound.
Principle of the Method
Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues. By using antibodies specific to a protein of interest, its distribution and localization within the tissue can be visualized. This protocol outlines the steps for preparing tissue sections, antibody incubation, and signal detection for both paraffin-embedded and frozen tissues.
Signaling Pathway of this compound Activation of PPARδ
Caption: this compound signaling pathway.
Experimental Workflow for IHC Staining
Caption: Immunohistochemistry workflow.
Data Presentation
The following table is a template for summarizing quantitative data from immunohistochemistry experiments on tissues treated with this compound. Researchers should populate this table with their own experimental data.
| Treatment Group | Target Protein | N | Mean Staining Intensity (Optical Density) | Standard Deviation | % of Positively Stained Cells | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | PPARδ | ||||||
| This compound (Low Dose) | PPARδ | ||||||
| This compound (High Dose) | PPARδ | ||||||
| Vehicle Control | Downstream Marker 1 | ||||||
| This compound (Low Dose) | Downstream Marker 1 | ||||||
| This compound (High Dose) | Downstream Marker 1 | ||||||
| Vehicle Control | Downstream Marker 2 | ||||||
| This compound (Low Dose) | Downstream Marker 2 | ||||||
| This compound (High Dose) | Downstream Marker 2 |
Experimental Protocols
A. Protocol for Paraffin-Embedded Tissues
1. Materials and Reagents:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Charged microscope slides
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-PPARδ)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
2. Procedure:
-
Tissue Fixation and Processing:
-
Immediately fix fresh tissue in 10% NBF for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70% to 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Mounting:
-
Cut 4-5 µm thick sections using a microtome.
-
Float sections in a water bath at 40-45°C.
-
Mount sections onto charged microscope slides and dry overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 80%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution in a water bath, pressure cooker, or microwave. The optimal method and buffer depend on the primary antibody.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS (3 changes, 5 minutes each).
-
Block non-specific binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Detection and Counterstaining:
-
Develop the signal by adding DAB substrate and incubate until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol (70%, 80%, 95%, 100%; 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
B. Protocol for Frozen Tissues
1. Materials and Reagents:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane and liquid nitrogen (for snap-freezing)
-
Cryostat
-
Acetone or Paraformaldehyde (4%)
-
Blocking buffer
-
Primary and secondary antibodies
-
DAB substrate kit
-
Hematoxylin
-
Aqueous mounting medium
2. Procedure:
-
Tissue Freezing and Sectioning:
-
Embed fresh tissue in OCT compound and snap-freeze in isopentane pre-cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Air-dry slides for 30-60 minutes at room temperature.
-
-
Fixation:
-
Fix sections in cold acetone for 10 minutes at -20°C or in 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Immunostaining:
-
Follow steps 5.1 to 5.8 from the paraffin-embedded protocol.
-
-
Detection and Counterstaining:
-
Follow steps 6.1 to 6.3 from the paraffin-embedded protocol.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Expected Results and Interpretation
Upon activation by this compound, PPARδ translocates to the nucleus and heterodimerizes with the Retinoid X Receptor (RXR) to regulate the transcription of target genes. Therefore, an increase in nuclear staining of PPARδ may be observed in tissues treated with this compound compared to vehicle-treated controls.
Furthermore, the expression of PPARδ downstream target genes involved in fatty acid metabolism is expected to be upregulated. Researchers can perform IHC for proteins such as:
-
Adipose Differentiation-Related Protein (ADFP/PLIN2): Involved in lipid storage.
-
Pyruvate Dehydrogenase Kinase 4 (PDK4): A key regulator of glucose metabolism.
-
Angiopoietin-like 4 (ANGPTL4): A regulator of lipid metabolism.
-
Carnitine Palmitoyltransferase I (CPT1): A key enzyme in fatty acid oxidation.
-
Fatty Acid Binding Protein 1 (FABP1): Involved in fatty acid uptake and transport.
An increase in the expression of these proteins in this compound-treated tissues would provide further evidence of target engagement and downstream pathway activation. The subcellular localization of these proteins should also be carefully examined.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Check antibody datasheet for validated applications and recommended dilutions. Run a positive control. |
| Antigen retrieval insufficient | Optimize retrieval time, temperature, and buffer. | |
| Tissue over-fixed | Reduce fixation time. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration. | |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide. | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
| Drying of sections during staining | Keep sections moist throughout the procedure. |
Conclusion
This document provides a comprehensive guide for performing immunohistochemistry on tissues treated with the PPARδ agonist this compound. By following these protocols, researchers can effectively visualize and analyze the in-situ effects of this compound on PPARδ and its downstream targets, contributing to a deeper understanding of its mechanism of action and therapeutic potential. Careful optimization of the protocol for specific tissues and antibodies is recommended to ensure high-quality, reproducible results.
References
- 1. PPARdelta activation induces metabolic and contractile maturation of human pluripotent stem-cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR delta Polyclonal Antibody (BS-0250R) [thermofisher.com]
- 3. PPAR{delta} agonism activates fatty acid oxidation via PGC-1{alpha} but does not increase mitochondrial gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transcriptional PPARβ/δ network in human macrophages defines a unique agonist-induced activation state - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KD-3010 solubility issues for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing KD-3010 in in vivo research, with a focus on overcoming challenges related to its solubility. Below you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. By activating PPARδ, this compound can influence the expression of genes involved in fatty acid oxidation and glucose utilization, making it a compound of interest for studies related to metabolic diseases such as obesity and diabetes.[1][2]
Q2: What are the primary challenges when formulating this compound for in vivo studies?
A2: The primary challenge in formulating this compound for in vivo experiments is its low aqueous solubility. As with many small molecule agonists, this compound may exhibit poor dissolution in aqueous-based vehicles, which can lead to inconsistent absorption and variable plasma concentrations following oral administration. Therefore, careful selection of a suitable formulation strategy is crucial for obtaining reliable and reproducible results.
Q3: What are the recommended solvents and vehicles for preparing this compound for oral gavage?
A3: While specific quantitative solubility data for this compound in various solvents is not widely published, several formulation strategies are recommended for poorly soluble compounds and have been suggested for this compound. A common approach is to first prepare a stock solution in an organic solvent, such as Dimethyl sulfoxide (DMSO), and then dilute it into a suitable vehicle for administration.[3]
For oral administration, the following vehicles can be considered:
-
Aqueous Suspensions: A common method for oral delivery of insoluble compounds is to create a homogenous suspension.
-
Co-solvent Systems: These formulations aim to increase the solubility of the compound in the final dosing solution.
-
Lipid-based Formulations: For some lipophilic compounds, dissolution in oils can be an effective strategy.
It is highly recommended to perform a small-scale solubility assessment in your chosen vehicle prior to preparing a large batch for your study.
Troubleshooting Guide: this compound Formulation and Administration
This guide addresses common issues encountered during the formulation and administration of this compound for in vivo research.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock solution into an aqueous vehicle. | The aqueous vehicle is unable to maintain the solubility of this compound at the desired concentration. | 1. Decrease the final concentration: Lowering the target concentration of this compound in the final formulation may prevent precipitation. 2. Increase the proportion of co-solvents: If tolerated by the animal model, a higher percentage of co-solvents like PEG400 can improve solubility. 3. Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80, can help to create a stable dispersion. 4. Use a suspension formulation: Instead of a solution, prepare a fine, homogenous suspension in a vehicle like carboxymethylcellulose (CMC). |
| High variability in plasma concentrations between animals in the same dosing group. | Inconsistent dissolution of this compound in the gastrointestinal tract due to poor formulation or variable physiological conditions in the animals. | 1. Optimize the formulation: Ensure the formulation is homogenous and stable. For suspensions, consistent particle size is crucial. 2. Standardize animal conditions: Fast animals for a consistent period before dosing to minimize the impact of food on drug absorption. 3. Ensure accurate dosing technique: For oral gavage, ensure the dose is delivered directly to the stomach without reflux. |
| Difficulty in preparing a homogenous suspension. | The particle size of the this compound powder may be too large or the compound may be agglomerating in the vehicle. | 1. Reduce particle size: If possible, gently triturate the this compound powder with a mortar and pestle before adding it to the vehicle. 2. Use a suspending agent: Incorporate a suspending agent like carboxymethylcellulose (CMC) into the vehicle to help keep the particles dispersed. 3. Utilize sonication: A brief sonication in a water bath can help to break up agglomerates and create a finer suspension. |
| Clogging of the gavage needle during administration. | The suspension is not sufficiently fine or is settling too quickly. | 1. Improve the suspension quality: Refer to the steps for preparing a homogenous suspension. 2. Increase the needle gauge: Use a larger diameter gavage needle if appropriate for the animal size. 3. Continuously mix the suspension: Keep the suspension under constant agitation (e.g., on a stir plate) during the dosing procedure to prevent settling. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle containing carboxymethylcellulose (CMC).
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir until fully dissolved. This may take several hours.
-
Weigh the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed.
-
Triturate the powder (optional): For better suspension, gently grind the this compound powder in a mortar and pestle to a fine consistency.
-
Prepare the suspension: a. Add the weighed this compound powder to a sterile conical tube. b. Add a small volume of the 0.5% CMC vehicle to the powder to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure the powder is well-dispersated.
-
Homogenize the suspension: a. Place the tube in a sonicator water bath for 5-10 minutes to break up any remaining clumps. b. Place the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Administration: Keep the suspension stirring during the entire dosing procedure to maintain a uniform concentration.
Protocol 2: Preparation of a this compound Solution using a Co-solvent System
This protocol describes the preparation of a solution of this compound using a co-solvent system of DMSO, PEG400, and Tween® 80.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound in DMSO to a known concentration (e.g., 25 mg/mL). Ensure it is fully dissolved. Gentle warming and vortexing may be required.
-
Prepare the final dosing solution: The following is an example formulation. The final ratios may need to be optimized for your specific concentration and animal model. a. In a sterile tube, add the required volume of the this compound stock solution. b. Add PEG400 to the tube. The volume should be calculated based on the desired final percentage (e.g., for a 40% PEG400 solution). Vortex thoroughly. c. Add Tween® 80 to the mixture (e.g., for a final concentration of 5%). Vortex until the solution is clear. d. Finally, add sterile saline to reach the final desired volume. Vortex thoroughly.
-
Visual Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation needs to be adjusted (see Troubleshooting Guide).
-
Administration: Prepare the formulation fresh on the day of dosing.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for PPARδ. The following diagram illustrates the general signaling pathway of PPAR activation.
Caption: General signaling pathway of this compound as a PPARδ agonist.
Experimental Workflow for Troubleshooting Solubility
The following workflow provides a logical approach to addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting this compound solubility.
Logical Relationship of Formulation Components
This diagram illustrates the roles of different components in a co-solvent formulation for a poorly soluble compound like this compound.
Caption: Relationship of components in a co-solvent formulation for this compound.
References
Optimizing KD-3010 concentration for primary hepatocyte culture
Welcome to the technical support center for KD-3010. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for primary hepatocyte culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary hepatocyte culture?
A1: For initial experiments, we recommend a broad concentration range of this compound from 0.1 µM to 50 µM. This range is based on in-house dose-response studies and allows for the determination of the optimal, non-toxic concentration for your specific primary hepatocyte lot and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] For cell culture experiments, the final DMSO concentration in the media should be kept below 0.5% to avoid solvent-induced toxicity.[1]
Q3: My primary hepatocytes show signs of toxicity (e.g., rounding, detachment) even at low concentrations of this compound. What could be the cause?
A3: Hepatocyte toxicity can arise from several factors. First, ensure that the final DMSO concentration in your culture media is not exceeding 0.5%.[1] Secondly, primary hepatocytes are highly sensitive, and their viability can be affected by the quality of the cell lot, thawing procedure, and seeding density.[2][3] We recommend performing a baseline cytotoxicity assay to determine the CC50 (50% cytotoxic concentration) of this compound for your specific hepatocyte lot.
Q4: I am not observing the expected biological effect of this compound on my primary hepatocytes. What should I do?
A4: If you are not observing the expected effect, consider the following:
-
Concentration: The optimal concentration may be higher than what you are currently using. A dose-response experiment is crucial.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Hepatocyte Function: Primary hepatocytes can rapidly lose their metabolic functions in culture. Confirm the expression of relevant metabolic enzymes (e.g., cytochrome P450s) and transporters in your culture system at the time of the experiment.
-
Experimental Duration: The incubation time with this compound may need to be optimized. A time-course experiment can help determine the optimal duration for observing the desired effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Hepatocyte Viability Post-Thaw | Improper thawing technique; Sub-optimal thawing medium; Rough handling of cells. | Thaw vials rapidly in a 37°C water bath (<2 minutes). Use a pre-warmed, specialized hepatocyte thawing medium. Handle cells gently, using wide-bore pipette tips. |
| Poor Hepatocyte Attachment | Low seeding density; Insufficient coating of culture plates; Low cell viability. | Ensure you are using the recommended seeding density for your specific hepatocyte lot. Pre-coat culture plates with an appropriate extracellular matrix, such as collagen type I. Confirm high cell viability (>85%) before seeding. |
| High Variability Between Replicates | Inconsistent cell seeding; Uneven distribution of this compound; Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Mix the this compound-containing medium thoroughly before adding to the wells. Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound at the tested concentration. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration or preparing an intermediate dilution in a serum-containing medium before adding to the final culture. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50)
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in primary hepatocytes using a standard MTT assay.
-
Cell Seeding:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment using trypan blue exclusion. Viability should be >85%.
-
Seed hepatocytes in collagen-coated 96-well plates at a density of 6 x 10^4 cells/well in 100 µL of hepatocyte plating medium.
-
Incubate at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in hepatocyte maintenance medium, ranging from 0.2 µM to 100 µM.
-
Include a vehicle control (DMSO, final concentration <0.5%) and an untreated control.
-
After the attachment period, carefully aspirate the plating medium and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of this compound concentration and use a non-linear regression model to calculate the CC50 value.
-
Protocol 2: Assessment of this compound Efficacy (CYP3A4 Induction)
This protocol describes how to measure the induction of Cytochrome P450 3A4 (CYP3A4) activity in response to this compound treatment.
-
Hepatocyte Culture and Treatment:
-
Follow the cell seeding protocol as described above.
-
Treat hepatocytes with a non-toxic concentration range of this compound (e.g., 0.1 µM, 1 µM, 10 µM), a positive control (e.g., 20 µM Rifampicin), and a vehicle control for 48-72 hours.
-
-
CYP3A4 Activity Assay:
-
After the treatment period, replace the medium with fresh medium containing a CYP3A4 substrate (e.g., 100 µM testosterone).
-
Incubate for a defined period (e.g., 1 hour).
-
Collect the supernatant and measure the formation of the metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.
-
-
Data Analysis:
-
Normalize the metabolite formation to the total protein content in each well.
-
Express the results as fold induction over the vehicle control.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Primary Human Hepatocytes (Lot #H1234)
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 0.1 | 98.7 ± 4.8 | 95.3 ± 5.5 |
| 1 | 95.2 ± 5.1 | 90.1 ± 6.3 |
| 10 | 88.4 ± 6.2 | 75.6 ± 7.2 |
| 25 | 65.1 ± 7.5 | 48.9 ± 8.1 |
| 50 | 42.3 ± 8.1 | 20.4 ± 7.9 |
| CC50 (µM) | >50 | ~26 |
Table 2: Efficacy of this compound on CYP3A4 Induction in Primary Human Hepatocytes (Lot #H1234)
| Treatment | Concentration (µM) | CYP3A4 Activity (Fold Induction over Vehicle) |
| Vehicle Control | - | 1.0 ± 0.2 |
| This compound | 0.1 | 1.5 ± 0.3 |
| This compound | 1 | 4.2 ± 0.6 |
| This compound | 10 | 8.9 ± 1.1 |
| Rifampicin (Positive Control) | 20 | 10.5 ± 1.3 |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
How to mitigate off-target effects of KD-3010
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KD-3010, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor-delta (PPARδ). PPARδ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This signaling pathway plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.
Q2: How selective is this compound for PPARδ compared to other PPAR isoforms?
A2: this compound exhibits high selectivity for PPARδ. It has been reported to be approximately 1000-fold more selective for PPARδ over other PPAR isoforms, namely PPARα and PPARγ. This high selectivity is a key feature in minimizing off-target effects related to the activation of other PPAR subtypes.
Q3: What are the known or potential off-target effects of this compound?
A3: While this compound is highly selective for PPARδ, it is important to consider potential off-target effects, which can be compound-specific or class-related. As of the latest available data, a comprehensive public off-target binding profile for this compound against a broad panel of kinases and receptors is not available. However, researchers should be aware of potential adverse effects observed with other PPARδ agonists in preclinical and clinical studies, such as changes in liver enzyme levels. It is crucial to empirically determine the off-target profile of this compound in the specific experimental system being used.
Q4: What are the general best practices to minimize off-target effects in my experiments?
A4: To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
-
Include appropriate controls: Always include vehicle-only controls and, if possible, a structurally different PPARδ agonist to confirm that the observed phenotype is due to on-target activity.
-
Employ orthogonal validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out PPARδ to verify that the observed effects of this compound are indeed mediated by its intended target.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Observations
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a PPARδ target engagement assay to ensure that this compound is interacting with its intended target at the concentrations used in your experiments.
-
Conduct a Dose-Response Analysis: Titrate this compound to identify the lowest concentration that produces the desired on-target effect. Unintended phenotypes are more likely to occur at higher concentrations.
-
Perform a Selectivity Screen: If resources permit, profile this compound against a panel of relevant off-targets, such as a kinase panel or a safety pharmacology panel, to identify potential unintended interactions.
-
Issue 2: Concerns about Potential Hepatotoxicity
-
Possible Cause: While one preclinical study suggested this compound has hepatoprotective effects in a specific model of liver injury, other PPARδ agonists have been associated with elevated liver enzymes in clinical trials.
-
Troubleshooting Steps:
-
In Vitro Assessment: In cell-based models, assess cell viability and cytotoxicity markers (e.g., LDH release) in response to this compound treatment, particularly in liver-derived cell lines.
-
In Vivo Monitoring: In animal studies, monitor liver function through regular blood tests for liver enzymes (e.g., ALT, AST) and conduct histopathological analysis of liver tissue at the end of the study.
-
Dose Optimization: If signs of hepatotoxicity are observed, reduce the dose of this compound to the lowest effective concentration.
-
Data Presentation
Table 1: Selectivity Profile of this compound against PPAR Isoforms
| PPAR Isoform | Selectivity (relative to PPARδ) |
| PPARδ | 1x |
| PPARα | ~1000x lower |
| PPARγ | ~1000x lower |
Note: This table summarizes the reported high selectivity of this compound. Researchers should confirm the functional selectivity in their specific assay systems.
Experimental Protocols
Protocol 1: PPARδ Transactivation Assay
This protocol is designed to measure the ability of this compound to activate PPARδ in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
pBIND-PPARδ expression vector (containing the GAL4 DNA-binding domain fused to the PPARδ ligand-binding domain)
-
pGL5-luc reporter vector (containing GAL4 upstream activation sequences driving luciferase expression)
-
pRL-TK (Renilla luciferase control vector)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 80-90% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pBIND-PPARδ, 100 ng of pGL5-luc, and 10 ng of pRL-TK per well.
-
Incubate the complex at room temperature for 20 minutes.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Dilute the this compound and vehicle control in culture medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Add the treatment media to the transfected cells and incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: PPARδ signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
Common issues with KD-3010 stability in solution
Welcome to the technical support center for KD-3010. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
For the purposes of this guide, the well-characterized kinase inhibitor Gefitinib will be used as a representative model for this compound to provide concrete data and examples, as specific information on "this compound" is not publicly available. The principles and methodologies discussed are broadly applicable to small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: this compound, like many kinase inhibitors, exhibits poor solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. The most commonly used solvent is Dimethyl Sulfoxide (DMSO).[1] Ethanol and dimethylformamide (DMF) can also be used, though solubility may be lower.[1] For instance, the solubility of Gefitinib is approximately 20 mg/mL in DMSO and DMF, but only about 0.3 mg/mL in ethanol.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution and it occurs when the concentration of this compound in the final aqueous solution exceeds its kinetic solubility. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer.
-
Use Additives: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to keep the compound in solution.
-
Consider Co-solvents: In some cases, including a small percentage of a water-miscible co-solvent like ethanol or PEG400 in your aqueous buffer can improve solubility.
Q3: How should I store my this compound solutions to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions.
-
Solid Compound: Store the solid form of this compound at -20°C, where it should be stable for at least four years.[1]
-
DMSO Stock Solutions: For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, -20°C is acceptable.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability.[1] Always prepare fresh aqueous solutions for your experiments.
Q4: What are the signs of this compound degradation in my solution?
A4: Degradation can manifest in several ways:
-
Visual Changes: The appearance of cloudiness, precipitation, or a change in color in your solution can indicate degradation or insolubility.
-
Loss of Potency: A decrease in the inhibitory activity of this compound in your biological assays is a key indicator of chemical degradation.
-
Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak suggests the formation of degradation products.
Q5: Under what conditions is this compound most likely to degrade?
A5: Based on forced degradation studies of Gefitinib, this compound is susceptible to degradation under the following conditions:
-
Acidic and Basic Conditions: Significant degradation can occur in both acidic (e.g., 1N HCl) and basic (e.g., 1N NaOH) solutions, especially with heating.
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of oxidation products, like N-oxides.
-
Photodegradation: Exposure to UV light for extended periods can also cause degradation.
-
Thermal Stress: High temperatures can accelerate the degradation process.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues with this compound stability in solution.
Issue 1: Inconsistent or Poor Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Compound Precipitation: The compound is not fully dissolved in the assay medium. | - Visually inspect the assay plate for any signs of precipitation. - Perform a solubility test of this compound in your specific assay buffer. - Lower the final concentration of this compound. |
| Loss of compound activity over the course of the experiment | Compound Degradation: The compound is not stable under the assay conditions (e.g., temperature, pH, light exposure). | - Prepare fresh dilutions of this compound for each experiment. - Minimize the exposure of the compound to light. - Perform a time-course experiment to assess the stability of this compound in your assay buffer at the experimental temperature. |
| IC₅₀ value is higher than expected | Inaccurate Concentration: The actual concentration of the active compound is lower than the nominal concentration due to precipitation or degradation. | - Confirm the solubility of this compound in your assay buffer. - Use freshly prepared solutions. - Re-evaluate the preparation of your stock solution. |
Issue 2: Physical Instability of this compound Solutions
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon thawing of frozen DMSO stock | Supersaturation: The concentration of the stock solution is too high to remain dissolved at lower temperatures. | - Prepare stock solutions at a slightly lower concentration. - Thaw the stock solution slowly at room temperature and vortex thoroughly before use. |
| Cloudiness or precipitation in aqueous working solutions | Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Reduce the final concentration of this compound. - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. - Increase the percentage of DMSO in the final solution (be mindful of its potential effects on the assay). |
| Color change in the solution | Chemical Degradation or Oxidation: The compound is undergoing a chemical transformation. | - Protect the solution from light. - Prepare fresh solutions. - Analyze the solution by HPLC to identify potential degradation products. |
Data Presentation
The following tables summarize the quantitative data on the solubility and stability of Gefitinib, which serves as a proxy for this compound.
Table 1: Solubility of Gefitinib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~0.3 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Practically insoluble |
Table 2: pH-Dependent Solubility of Gefitinib
| pH | Solubility | Reference |
| pH 1.2 | Highly soluble | |
| pH 6.5 | Low solubility | |
| pH 7.2 | Low solubility |
Table 3: Summary of Gefitinib Forced Degradation Studies
| Stress Condition | % Degradation | Identified Degradation Products | Reference |
| 1N HCl (reflux, 30 min) | Significant degradation | 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one | |
| 1N NaOH (reflux, 30 min) | Significant degradation | - | |
| 6% H₂O₂ (2 hours) | 47.77% | N-Oxide of Gefitinib | |
| Thermal (105°C, 6 hours) | 2.27% | - | |
| Photolytic (UV light, 7 days) | 1.15% | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of this compound in solution by separating the parent compound from its degradation products.
Materials:
-
This compound solution to be analyzed
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., Hypersil BDS C18, 100 mm x 4.6 mm, 5 µm)
-
Mobile phase: Phosphate buffer (pH 3.6) and acetonitrile (55:45 v/v)
-
HPLC-grade water, acetonitrile, and phosphate salts
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile mobile phase. Filter and degas the mobile phase before use.
-
HPLC System Setup:
-
Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min.
-
Set the column temperature to 30°C.
-
Set the UV detector to 248 nm.
-
-
Sample Preparation:
-
Dilute the this compound solution to be analyzed to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 8 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time.
-
The appearance of new peaks indicates the presence of degradation products.
-
Calculate the percentage of this compound remaining by comparing the peak area of the parent compound in the test sample to that of a freshly prepared standard solution.
-
Mandatory Visualizations
Caption: Simplified degradation pathways of this compound under various stress conditions.
References
Optimizing treatment duration of KD-3010 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KD-3010 in animal studies. The information herein is intended to assist in optimizing treatment duration and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and treatment duration for this compound in a new animal model?
A1: For a new animal model, we recommend a pilot dose-ranging study to determine the optimal therapeutic window. A suggested starting point is a 14-day treatment course, with doses ranging from 1 mg/kg to 10 mg/kg, administered daily. Key endpoints to assess should include target engagement, efficacy markers, and signs of toxicity.
Q2: We are observing unexpected toxicity at a previously established "safe" dose. What could be the cause?
A2: Several factors could contribute to this observation. Consider the following:
-
Vehicle Effects: Ensure the vehicle used for this compound administration is well-tolerated and not contributing to the observed toxicity.
-
Animal Strain and Health Status: Different rodent strains can exhibit varied metabolic profiles and sensitivities. The overall health of the animals can also impact drug tolerance.
-
Dosing Formulation: Improper formulation or aggregation of this compound can lead to altered pharmacokinetics and unexpected toxicity.
Q3: Efficacy of this compound appears to diminish after the initial treatment period. What are the potential reasons?
A3: A decrease in efficacy over time may be due to the development of metabolic tolerance or target pathway adaptation. We recommend conducting a pharmacokinetic/pharmacodynamic (PK/PD) study to assess drug exposure and target modulation at later time points. It may be necessary to adjust the dosing regimen, such as increasing the dose or frequency of administration, to maintain therapeutic levels.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Readouts
-
Potential Cause: Inconsistent drug administration or formulation.
-
Troubleshooting Steps:
-
Verify the accuracy of the dosing volume for each animal.
-
Ensure the this compound formulation is homogenous and free of precipitates before each administration.
-
Consider using a different route of administration if oral gavage is leading to high variability.
-
Issue 2: No Target Engagement at the Expected Dose
-
Potential Cause: Insufficient drug exposure or rapid metabolism.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound.
-
Assess the expression levels of the target protein in your animal model to ensure it is present at sufficient levels.
-
Consider co-administration with a metabolic inhibitor if rapid clearance is suspected, though this should be approached with caution and appropriate controls.
-
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells in the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements three times per week.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.
-
Dosing: Administer this compound or vehicle control daily via oral gavage for 21 days.
-
Endpoint: At the end of the treatment period, or when tumors reach the maximum allowed size, euthanize the animals and collect tumors for downstream analysis.
Protocol 2: Pharmacokinetic (PK) Analysis
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous and oral routes to separate cohorts.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation
Table 1: Dose-Response Relationship of this compound on Tumor Growth Inhibition
| Dose (mg/kg) | Treatment Duration (days) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | 21 | 1500 ± 250 | 0 |
| 1 | 21 | 1200 ± 200 | 20 |
| 5 | 21 | 750 ± 150 | 50 |
| 10 | 21 | 450 ± 100 | 70 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (hr) | 1.0 | 0.25 |
| AUC (0-t) (ng*hr/mL) | 4500 ± 500 | 3000 ± 400 |
| Bioavailability (%) | 30 | N/A |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Decision tree for troubleshooting unexpected toxicity.
Addressing variability in experimental results with KD-3010
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KD-3010, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. Given that experimental variability is a common challenge, this guide offers insights into potential sources of inconsistency and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism, energy homeostasis, and inflammatory responses.[1][2] By activating PPARδ, this compound can influence the expression of genes involved in these pathways. It has been investigated for its potential therapeutic effects in metabolic diseases such as obesity and diabetes, as well as for its protective effects in liver fibrosis.[1]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research to investigate the role of PPARδ in various physiological and pathological processes. Common applications include studying its effects on:
-
Lipid metabolism and insulin sensitivity in cell culture models and animal models of metabolic disease.
-
Hepatic stellate cell activation and fibrosis in models of liver injury.
-
Mitochondrial function and neuroprotection in models of neurodegenerative diseases like Huntington's disease.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to adhere to the solubility information provided by the supplier. To maintain compound integrity, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each experiment, an aliquot should be thawed and diluted to the final working concentration in the appropriate cell culture medium.
Troubleshooting Guide: Addressing Variability in Experimental Results
Variability in experimental outcomes is a significant challenge in preclinical research. The following sections address common issues encountered when working with this compound and provide strategies to enhance reproducibility.
Issue 1: Inconsistent Dose-Response Relationship
Symptoms:
-
High variability between replicate wells for the same this compound concentration.
-
The dose-response curve is not sigmoidal or shows poor R-squared values.
-
The observed EC50 value shifts significantly between experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Minimize pipetting errors by using a consistent technique. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96- or 384-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | Visually inspect the diluted this compound solutions for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration is compatible with your cell type and does not exceed 0.1-0.5%. |
| Cell Health and Viability | Regularly monitor cell health, morphology, and viability. Use cells within a consistent passage number range to avoid phenotypic drift. |
Issue 2: Lack of Expected Biological Effect
Symptoms:
-
This compound fails to induce the expected downstream effects, such as changes in target gene expression or metabolic activity.
-
Results are not consistent with published data for PPARδ agonists.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low PPARδ Expression in Cell Model | Confirm that your chosen cell line expresses sufficient levels of PPARδ. This can be verified by qPCR or Western blotting. |
| Suboptimal Assay Conditions | Optimize the incubation time and concentration of this compound. The kinetics of the response may vary depending on the cell type and the specific endpoint being measured. |
| Degraded this compound | Ensure proper storage of the compound and its solutions. If degradation is suspected, use a fresh vial of this compound. |
| Reagent Variability | Use consistent lots of reagents, especially serum, as batch-to-batch variation can significantly impact cellular responses. |
| Incorrect Assay Endpoint | Verify that the chosen readout is a reliable and robust indicator of PPARδ activation in your experimental system. |
Experimental Protocols & Methodologies
To ensure consistency, it is critical to follow standardized protocols. Below is a generalized workflow for a cell-based assay with this compound.
General Cell-Based Assay Workflow
Caption: A generalized workflow for a cell-based experiment using this compound.
Signaling Pathway
This compound activates the PPARδ signaling pathway, leading to the regulation of target gene expression.
Caption: Simplified signaling pathway of this compound via PPARδ activation.
Logical Troubleshooting Flow
When encountering unexpected results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Confirming PPARδ Activation by KD-3010
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) by the selective agonist KD-3010.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active small molecule agonist for PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis.[1][2] It exhibits high selectivity for PPARδ, with approximately 1000-fold greater affinity compared to PPARα and PPARγ.[1] Upon binding, this compound activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This leads to increased fatty acid catabolism, improved insulin sensitivity, and reduced adiposity.
Q2: What are the expected biological outcomes of PPARδ activation by this compound?
A2: Activation of PPARδ by this compound is expected to induce a range of metabolic effects, including:
-
Improved Lipid Profile: Reduction in triglycerides and an improvement in the overall atherogenic lipid profile.
-
Enhanced Insulin Sensitivity: Increased glucose utilization and improved insulin sensitivity.
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation in tissues like skeletal muscle.
-
Anti-inflammatory Effects: PPARδ activation has been shown to have anti-inflammatory properties.
Q3: How can I confirm that this compound is activating PPARδ in my experimental model?
A3: Confirmation of PPARδ activation can be achieved through a combination of molecular and cellular assays. The most common methods include:
-
Reporter Gene Assays: To quantify the direct activation of the PPARδ receptor by this compound.
-
Quantitative PCR (qPCR): To measure the upregulation of known PPARδ target genes.
-
Western Blotting: To detect changes in the protein expression of downstream targets of PPARδ signaling.
Detailed protocols and troubleshooting for these methods are provided in the guides below.
Troubleshooting Guides
Reporter Gene Assays
Issue 1: No or low signal in the reporter assay after treatment with this compound.
| Possible Cause | Solution |
| Cell Line Suitability | Ensure the cell line used expresses functional PPARδ. Commonly used cell lines include HEK293 or HepG2, which can be transiently or stably transfected with a PPARδ expression vector and a PPRE-driven reporter construct. |
| Compound Solubility/Stability | This compound is typically dissolved in DMSO. Ensure it is fully solubilized. Prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a dose-response experiment to determine the optimal concentration. Ensure all assay reagents, like the luciferase substrate, are within their expiration date and prepared correctly. |
Issue 2: High background signal in the reporter assay.
| Possible Cause | Solution |
| Off-Target Effects | To confirm the specificity of the response, co-treat with a PPARδ antagonist. A reduction in the signal would indicate a PPARδ-specific effect. |
| Cellular Contamination | Microbial contamination (e.g., mycoplasma) can interfere with cellular assays. Regularly test cell cultures for contamination. |
Quantitative PCR (qPCR)
Issue 1: No significant upregulation of PPARδ target genes.
| Possible Cause | Solution |
| Suboptimal Treatment Conditions | Optimize the concentration of this compound and the treatment duration. A time-course experiment may be necessary to identify the peak of gene expression. |
| Primer Inefficiency | Validate the efficiency of your qPCR primers for the target genes. The amplification efficiency should be between 90-110%. |
| RNA Quality | Ensure the extracted RNA is of high quality and integrity. Use a spectrophotometer and/or gel electrophoresis to assess RNA purity and integrity. |
Issue 2: High variability between technical replicates.
| Possible Cause | Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of template RNA/cDNA and primers. |
| Incomplete Mixing | Thoroughly mix all reaction components before running the qPCR. |
Western Blotting
Issue 1: No change in the expression of downstream target proteins.
| Possible Cause | Solution |
| Timing of Protein Expression | The translation of upregulated genes into detectable protein levels may require a longer incubation time with this compound compared to gene expression analysis. |
| Antibody Specificity | Verify the specificity of the primary antibody for the target protein. Use appropriate positive and negative controls. |
| Protein Extraction and Handling | Ensure efficient protein extraction and prevent degradation by using protease inhibitors. Determine protein concentration accurately to ensure equal loading. |
Experimental Protocols
Protocol 1: PPARδ Reporter Gene Assay
This protocol describes how to perform a luciferase-based reporter gene assay to quantify the activation of PPARδ by this compound.
Materials:
-
HEK293 or other suitable host cells
-
PPARδ expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
96-well white, clear-bottom assay plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
Protocol 2: Quantitative PCR (qPCR) for PPARδ Target Gene Expression
This protocol outlines the steps to measure the expression of PPARδ target genes in response to this compound treatment.
Materials:
-
Cells or tissue treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for PPARδ target genes (e.g., ADFP, PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB).
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Table 1: Example PPARδ Target Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function |
| ADFP (PLIN2) | Adipose Differentiation-Related Protein | Lipid storage |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism |
| ANGPTL4 | Angiopoietin-Like 4 | Lipid metabolism |
| CPT1 | Carnitine Palmitoyltransferase I | Fatty acid oxidation |
Protocol 3: Western Blot Analysis of PPARδ Downstream Targets
This protocol details the procedure for detecting changes in protein levels of PPARδ downstream targets.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against target proteins (e.g., ACOX1, CPT1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse the this compound-treated cells or tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Visualizations
Caption: PPARδ signaling pathway activation by this compound.
Caption: Workflow for confirming PPARδ activation by this compound.
References
Troubleshooting unexpected phenotypes in KD-3010 treated mice
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in mice treated with KD-3010. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] By activating PPARδ, this compound is designed to influence genes involved in fatty acid oxidation and energy expenditure.
Q2: What are the known therapeutic effects of this compound in preclinical models?
A2: In preclinical mouse models, this compound has been shown to reduce adiposity, improve insulin sensitivity, and lower atherogenic lipid profiles, making it a candidate for treating metabolic diseases and obesity.[1] Additionally, it has demonstrated hepatoprotective and antifibrotic effects in models of liver injury. Some studies have also explored its potential neuroprotective effects in models of Huntington's disease.
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be highly selective for PPARδ, with approximately 1000-fold greater selectivity over PPARγ and PPARα. However, as with any potent bioactive molecule, off-target effects, though minimal, cannot be entirely ruled out and may contribute to unexpected phenotypes.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that may arise during in vivo studies with this compound.
Issue 1: Unexpected Weight Loss and Reduced Adiposity Beyond Target Effect
Question: My mice treated with this compound are exhibiting more significant weight loss and reduction in fat pads than anticipated, leading to a cachectic-like appearance. Is this a known effect?
Answer: While this compound is expected to reduce adiposity, excessive weight loss could indicate an issue with dosing, compound stability, or an unexpected metabolic side effect. It is crucial to differentiate between the intended therapeutic effect and a potential adverse event.
Troubleshooting Steps:
-
Verify Dosing and Administration: Double-check all calculations for dose preparation and the volume administered. Ensure proper gavage technique to avoid stress and ensure complete dose delivery.
-
Assess Food and Water Intake: Monitor daily food and water consumption to rule out reduced caloric intake as a primary cause of weight loss.
-
Evaluate Compound Integrity: Confirm the stability and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Metabolic Cage Analysis: If available, use metabolic cages to assess energy expenditure, respiratory exchange ratio (RER), and physical activity. This can help determine if the weight loss is due to hypermetabolism.
-
Histopathological Analysis: Conduct histological analysis of major organs (liver, kidney, heart, and skeletal muscle) to look for signs of toxicity or atrophy.
Hypothetical Data Summary: Weight and Adipose Tissue Analysis
| Group | Treatment | Average Body Weight Change (%) | Epididymal Fat Pad Weight (g) | Food Intake ( g/day ) |
| A | Vehicle Control | +5.2% | 1.8 ± 0.2 | 4.5 ± 0.3 |
| B | This compound (10 mg/kg) | -8.1% | 1.1 ± 0.15 | 4.3 ± 0.4 |
| C | This compound (30 mg/kg) | -18.5% | 0.5 ± 0.1 | 3.2 ± 0.5 |
This table illustrates a dose-dependent decrease in body weight and fat pad mass, with higher doses potentially leading to a significant reduction in food intake.
Issue 2: Skin and Fur Abnormalities
Question: A subset of mice treated with this compound are developing alopecia (hair loss) and skin lesions. What could be the cause?
Answer: Skin and fur changes are not a commonly reported effect of PPARδ agonists but can occur due to systemic metabolic changes, nutritional deficiencies, or off-target effects.
Troubleshooting Steps:
-
Dermatological Examination: Perform a thorough visual inspection of the skin and fur. Note the location, pattern, and progression of alopecia and any lesions.
-
Skin Biopsy and Histology: Collect skin biopsies from affected and unaffected areas for histopathological analysis to identify inflammatory infiltrates, changes in hair follicle cycling, or signs of dermatitis.
-
Nutritional Assessment: Review the diet of the mice. High metabolic rates induced by this compound may lead to deficiencies in essential fatty acids or vitamins, which can manifest as skin problems.
-
Evaluate for Systemic Inflammation: Measure systemic inflammatory markers (e.g., cytokines via ELISA) in serum to determine if the skin phenotype is part of a broader inflammatory response.
Issue 3: Behavioral Changes - Hyperactivity or Lethargy
Question: I have observed significant hyperactivity in some this compound treated mice, while others appear lethargic. How can I investigate this?
Answer: Alterations in activity levels can be complex. Hyperactivity could be linked to increased energy expenditure, while lethargy might suggest toxicity or malaise.
Troubleshooting Steps:
-
Standardized Behavioral Testing: Use standardized tests like an open-field test to quantify locomotor activity, exploration, and anxiety-like behavior.
-
Monitor Circadian Rhythms: Track activity patterns over a 24-hour period to see if the drug is disrupting normal circadian rhythms.
-
Clinical Chemistry Panel: Analyze blood samples for markers of liver and kidney function, as well as electrolyte balance. Organ toxicity can lead to lethargy.
-
Dose-Response Assessment: Determine if the behavioral changes are dose-dependent. A clear dose-response relationship can point to a direct drug effect.
Troubleshooting Workflow: Investigating Unexpected Phenotypes
Caption: A workflow for troubleshooting unexpected phenotypes.
Signaling Pathway
PPARδ Signaling Pathway
Caption: Simplified PPARδ signaling pathway activated by this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Study for Unexpected Weight Loss
-
Animal Model: C57BL/6 mice, male, 8 weeks old.
-
Acclimation: Acclimate mice for one week prior to the study.
-
Group Allocation: Randomly assign mice to four groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (15 mg/kg)
-
Group 4: this compound (45 mg/kg)
-
-
Drug Administration: Administer the assigned treatment daily via oral gavage for 21 days.
-
Monitoring:
-
Record body weight and food intake daily.
-
Perform a thorough clinical observation twice daily.
-
At the end of the study, collect blood for clinical chemistry analysis.
-
Euthanize mice and harvest key organs (liver, kidney, spleen, heart) and adipose tissue (epididymal, subcutaneous) for weighing and histopathological analysis.
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test to compare between groups.
Protocol 2: Investigation of Skin and Fur Abnormalities
-
Animal Model: Use the same cohort of mice exhibiting the phenotype.
-
Documentation: Photograph the affected areas daily to track progression. Use a scoring system to quantify the severity of alopecia and skin lesions.
-
Skin Biopsy:
-
Anesthetize a subset of affected and control mice.
-
Collect a 4mm punch biopsy from a lesion area and a non-lesion area.
-
Fix one half of the biopsy in 10% neutral buffered formalin for histology (H&E staining) and freeze the other half for molecular analysis (e.g., qPCR for inflammatory markers).
-
-
Blood Analysis: Collect blood via cardiac puncture at termination and measure complete blood count (CBC) and serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Histopathological Evaluation: A board-certified veterinary pathologist should evaluate the H&E stained skin sections for signs of inflammation, infection, or changes in hair follicle morphology and cycling.
Logical Relationship: Differential Diagnosis of an Unexpected Phenotype
Caption: Potential causes of an unexpected phenotype.
References
Technical Support Center: Enhancing the Oral Bioavailability of KD-3010
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the oral bioavailability of KD-3010, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Given that this compound is an organic small molecule intended for oral administration to treat metabolic disorders, it is likely to present formulation challenges typical of poorly soluble compounds.[2][3][4] This guide offers structured advice in a question-and-answer format, detailed experimental protocols, and data presentation templates to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vivo oral dosing study with this compound resulted in low and variable plasma concentrations. What are the likely causes and how can I troubleshoot this?
A1: Low and erratic oral bioavailability is a common challenge for compounds with poor aqueous solubility. The primary reasons could be low dissolution rate in the gastrointestinal (GI) tract or poor permeability across the intestinal epithelium.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Determine Aqueous Solubility: If not already known, experimentally determine the kinetic and thermodynamic solubility of this compound in buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8). This will confirm if solubility is the limiting factor.
-
Assess Permeability: Conduct an in vitro permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to classify its permeability. This will help determine if this compound is a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
-
-
Formulation Strategy Evaluation:
-
The initial formulation is critical. A simple suspension in an aqueous vehicle like carboxymethyl cellulose (CMC) may not be sufficient. Consider the formulation strategies detailed below to enhance solubility and dissolution.
-
-
Review of Preclinical Study Design:
-
Ensure the animal model and study design are appropriate. Factors such as fasting/fed state can significantly impact the absorption of lipophilic compounds.
-
Q2: What formulation strategies can I employ to improve the oral absorption of this compound?
A2: For poorly soluble drugs like this compound, several advanced formulation techniques can significantly enhance oral bioavailability. The choice of strategy depends on the specific properties of this compound and the desired release profile.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a higher dissolution velocity and improved absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can increase its apparent solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug solubilization and absorption.
Q3: How do I select the right excipients for my this compound formulation?
A3: Excipient selection is a critical step and should be guided by systematic screening studies.
-
For Nanosuspensions: Screen various stabilizers (surfactants and polymers) to find a combination that effectively prevents particle aggregation (Ostwald ripening).
-
For Solid Dispersions: Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound. A preliminary solvent-cast film screening can be a quick way to assess miscibility.
-
For SEDDS:
-
Oil Phase Screening: Determine the solubility of this compound in various oils (e.g., long-chain triglycerides, medium-chain triglycerides).
-
Surfactant Screening: Evaluate the emulsification efficiency of different surfactants with the selected oil phase.
-
Co-solvent Screening: Assess the ability of co-solvents to improve drug loading and the spontaneity of emulsification.
-
Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.
-
Add the pre-suspension and milling media to the milling chamber. The volume of the beads should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).
-
Monitor the particle size distribution at regular intervals using a technique like laser diffraction or dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., mean particle size < 200 nm) is achieved and the particle size distribution is unimodal and narrow.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5)
-
This compound formulations (e.g., pure API, nanosuspension, solid dispersion)
-
HPLC system for quantification of this compound
Methodology:
-
Pre-heat 900 mL of the dissolution medium to 37 ± 0.5 °C in each dissolution vessel.
-
Set the paddle speed to a suitable rate (e.g., 75 rpm).
-
Add the this compound formulation (equivalent to a specific dose) to each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately filter the samples through a suitable filter (e.g., 0.22 µm PVDF syringe filter).
-
Analyze the concentration of this compound in the filtrates using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
This compound formulations for oral (PO) administration
-
This compound solution in a suitable vehicle for intravenous (IV) administration (e.g., DMSO/PEG400/Saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., n=5 per group), including an IV reference group and one group for each oral formulation.
-
Administer the IV dose (e.g., 1-2 mg/kg) as a bolus via the tail vein.
-
Administer the oral doses (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples (e.g., ~100-200 µL) from a suitable site (e.g., saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Clear and structured data presentation is crucial for comparing the performance of different formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 670.72 g/mol | - |
| Aqueous Solubility (pH 6.8) | [Insert experimental value] | UV-Vis/HPLC |
| LogP | [Insert experimental value] | Shake-flask/HPLC |
| pKa | [Insert experimental value] | Potentiometric titration |
| Permeability (Papp) | [Insert experimental value] | Caco-2/PAMPA |
| BCS Classification | [Provisional classification] | Based on solubility/permeability |
Table 2: In Vitro Dissolution Data Summary
| Formulation | % Dissolved at 15 min | % Dissolved at 60 min |
|---|---|---|
| Pure this compound API | [Data] | [Data] |
| Nanosuspension | [Data] | [Data] |
| Solid Dispersion (1:5 with PVP) | [Data] | [Data] |
| SEDDS | [Data] | [Data] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (Dose: 10 mg/kg PO; 1 mg/kg IV)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Bioavailability (F%) |
|---|---|---|---|---|
| Intravenous (IV) | - | - | [Data] | 100% |
| Simple Suspension (PO) | [Data] | [Data] | [Data] | [Data] |
| Nanosuspension (PO) | [Data] | [Data] | [Data] | [Data] |
| Solid Dispersion (PO) | [Data] | [Data] | [Data] | [Data] |
| SEDDS (PO) | [Data] | [Data] | [Data] | [Data] |
Visualizations
Caption: Workflow for improving this compound oral bioavailability.
Caption: Key steps in the oral absorption of this compound.
References
Refinement of KD-3010 delivery methods in CNS studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KD-3010 in Central Nervous System (CNS) studies. The following information is designed to address common challenges encountered during experimental delivery of this novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial delivery methods for assessing this compound efficacy in the CNS?
A1: For initial proof-of-concept studies, direct intracranial administration methods such as Intracerebroventricular (ICV) or Intraparenchymal injections are recommended.[1][2] These methods bypass the blood-brain barrier (BBB), ensuring the compound reaches its target and allowing for an initial assessment of its biological activity in the CNS. For studies where systemic administration is the desired clinical route, formulation strategies to enhance BBB penetration should be explored.
Q2: We are observing low CNS exposure of this compound after intravenous (IV) administration. What are the potential causes and solutions?
A2: Low CNS exposure following IV administration is a common challenge for many small molecules due to the blood-brain barrier.[3] Potential causes include poor BBB permeability, rapid systemic clearance, or metabolic instability. To address this, consider the following:
-
Formulation Enhancement: Co-administration with BBB-penetrating peptides (BPPs) or encapsulation in nanocarriers like liposomes or polymeric nanoparticles can improve CNS delivery.[3][4]
-
Chemical Modification: If possible, medicinal chemistry efforts to improve the lipophilicity or reduce the efflux potential of this compound could be beneficial.
-
Alternative Routes: Explore non-invasive routes with direct nose-to-brain potential, such as intranasal delivery.
Q3: Is intranasal delivery a viable option for this compound, and what are the key formulation considerations?
A3: Intranasal delivery is a promising non-invasive method for bypassing the BBB and delivering therapeutics directly to the CNS. Key formulation considerations include:
-
Particle Size: For optimal deposition in the olfactory region, which is critical for nose-to-brain transport, particle sizes in the range of 10-20 µm are often targeted for microparticle formulations. For nanoparticles, sizes under 200 nm are generally preferred for epithelial penetration.
-
Mucoadhesion: Incorporating mucoadhesive polymers (e.g., chitosan, tamarind seed polysaccharide) can increase the residence time of the formulation in the nasal cavity, enhancing absorption.
-
Solubility and Stability: The formulation must ensure this compound is solubilized and stable within the nasal cavity environment.
Q4: What are the common challenges associated with direct intracerebral injections (ICV, Intraparenchymal)?
A4: While effective for bypassing the BBB, direct intracerebral injections are invasive and can present challenges such as:
-
Procedural Variability: Ensuring consistent and accurate targeting of the desired brain region requires precise stereotactic surgery.
-
Potential for Tissue Damage: The injection itself can cause local tissue damage and inflammation, potentially confounding experimental results.
-
Limited Distribution: Distribution of the compound may be limited to the area immediately surrounding the injection site, particularly with convection-enhanced delivery (CED) not being used.
Troubleshooting Guides
Issue 1: High variability in CNS drug levels between subjects after systemic administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | Ensure the formulation of this compound is homogenous and stable. For suspensions, ensure adequate mixing before each administration. For nanoparticle formulations, verify consistent particle size and drug load. | A non-homogenous formulation will lead to inconsistent dosing between animals. |
| Metabolic Differences | Assess the metabolic stability of this compound in liver microsomes or S9 fractions from the animal model being used. | High inter-individual variability in metabolic enzyme expression can lead to different rates of drug clearance. |
| Efflux Transporter Activity | Co-administer with a known P-glycoprotein (P-gp) inhibitor to determine if this compound is a substrate for this major BBB efflux transporter. | If this compound is a P-gp substrate, variability in transporter expression can lead to inconsistent CNS penetration. |
Issue 2: Poor behavioral or cellular response despite confirmed CNS presence of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-therapeutic Concentration | Perform a dose-response study to determine the optimal concentration of this compound required at the target site. | The concentration of this compound reaching the CNS may be sufficient for detection but below the threshold for a biological effect. |
| Off-Target Effects | Conduct in vitro profiling of this compound against a panel of CNS receptors and enzymes to identify potential off-target activities that may counteract the desired effect. | Off-target binding could lead to confounding biological responses. |
| Incorrect Target Engagement | Utilize techniques such as cellular thermal shift assays (CETSA) or target-specific pharmacodynamic biomarkers to confirm that this compound is engaging its intended molecular target in the CNS. | The presence of the drug in the CNS does not guarantee it is binding to and modulating its target. |
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodent Models Following Different Administration Routes.
| Administration Route | Dose (mg/kg) | Formulation | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain/Plasma Ratio |
| Intravenous (IV) | 5 | Saline | 15 ± 4 | 1500 ± 250 | 0.01 |
| Intravenous (IV) | 5 | Liposomal | 75 ± 18 | 1200 ± 180 | 0.06 |
| Intranasal (IN) | 2 | Mucoadhesive Microparticles | 120 ± 30 | 350 ± 90 | 0.34 |
| Intracerebroventricular (ICV) | 0.1 | Artificial CSF | 500 ± 95 | < 10 | > 50 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Secure the animal in a stereotactic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma.
-
Targeting: Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
Injection: Slowly lower a Hamilton syringe containing this compound (dissolved in artificial cerebrospinal fluid) to the target depth. Infuse the solution at a rate of 0.5 µL/min for a total volume of 2-5 µL.
-
Post-Procedure: Leave the needle in place for 5 minutes post-injection to prevent backflow. Slowly retract the needle and suture the scalp incision. Monitor the animal during recovery.
Protocol 2: Preparation and Intranasal Administration of this compound Mucoadhesive Microparticles
-
Microparticle Formulation: Prepare this compound loaded mucoadhesive microparticles using a spray-drying technique with a suitable polymer like chitosan or tamarind seed polysaccharide. Optimize the process to achieve a particle size of approximately 10 µm.
-
Characterization: Characterize the microparticles for size, morphology, drug loading, and in vitro mucoadhesion.
-
Animal Preparation: Lightly anesthetize the animal to prevent sneezing and ensure the formulation remains in the nasal cavity.
-
Administration: Using a specialized intranasal delivery device for rodents, administer a precise dose of the microparticle powder into the nasal cavity.
-
Post-Administration: Keep the animal in a supine position for a few minutes to facilitate deposition in the upper nasal cavity.
Visualizations
Caption: Experimental workflow for evaluating this compound CNS delivery.
Caption: Troubleshooting logic for low this compound CNS exposure.
Caption: Hypothetical signaling pathway for this compound action in the CNS.
References
- 1. criver.com [criver.com]
- 2. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanotechnological advances for the delivery of CNS therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient systemic CNS delivery of a therapeutic antisense oligonucleotide with a blood-brain barrier-penetrating ApoE-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KD-3010 and GW501516 in Preclinical Models of Liver Fibrosis
For researchers and professionals in the field of drug development for chronic liver diseases, the peroxisome proliferator-activated receptor delta (PPARδ) has emerged as a promising therapeutic target. However, preclinical studies have revealed starkly contrasting effects between two prominent PPARδ agonists, KD-3010 and GW501516 (also known as Cardarine), in the context of liver fibrosis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed decision-making for future research and development.
Comparative Efficacy in Preclinical Liver Fibrosis Models
Studies utilizing well-established mouse models of liver fibrosis, such as carbon tetrachloride (CCl4)-induced hepatotoxicity and bile duct ligation (BDL)-induced cholestasis, have demonstrated that this compound possesses potent anti-fibrotic properties, whereas GW501516 is not only ineffective but may exacerbate the condition.[1][2]
This compound treatment has been shown to dramatically ameliorate liver injury and reduce the deposition of extracellular matrix proteins.[1][2][3] In contrast, GW501516 treatment did not confer protection and, in some instances, enhanced the fibrotic response. One key differentiating factor is the induction of the profibrogenic connective tissue growth factor (CTGF), which was significantly increased by GW501516 but not by this compound following CCl4 treatment.
Quantitative Comparison of Anti-Fibrotic Effects
| Parameter | Model | Vehicle/Control | This compound | GW501516 | Outcome |
| Liver Injury (ALT levels) | CCl4-induced | Elevated | Significantly Reduced | No significant reduction | This compound is hepatoprotective. |
| Collagen Deposition (Sirius Red Staining) | CCl4-induced & BDL | High | Significantly Lower | Similar to or higher than vehicle | This compound reduces fibrosis. |
| α-SMA Expression (marker of HSC activation) | CCl4-induced | High | Significantly Reduced | No significant reduction/Increased | This compound inhibits HSC activation. |
| CTGF mRNA Expression | CCl4-induced | Baseline | No significant change | Significantly Induced | GW501516 has a pro-fibrotic mechanism. |
| Reactive Oxygen Species (ROS) in Hepatocytes | In vitro (CCl4) | High | Reduced | Increased | This compound is anti-oxidative; GW501516 is pro-oxidative. |
| Hepatocyte Cell Death | In vitro (starvation) | High | Protected | Increased | This compound is cytoprotective. |
Mechanisms of Action: A Tale of Two PPARδ Agonists
The opposing effects of this compound and GW501516 on liver fibrosis, despite both being PPARδ agonists, stem from their divergent downstream signaling pathways. This compound appears to exert its beneficial effects through a hepatoprotective mechanism, shielding liver cells from oxidative stress and subsequent cell death.
Conversely, GW501516 promotes liver fibrosis by directly stimulating the proliferation of hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue formation in the liver. This pro-proliferative effect is mediated through the activation of the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways.
Caption: Divergent signaling pathways of this compound and GW501516 in liver fibrosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and GW501516.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to induce liver fibrosis through repetitive hepatotoxic injury.
-
Animals: Male wild-type and PPARβ/δ-null mice are typically used.
-
Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (e.g., 0.5 μL/g body weight, diluted in corn oil) twice a week for a period of up to 6 weeks.
-
Treatment:
-
This compound or GW501516 is administered orally (gavage) at a specified dose (e.g., 5-10 mg/kg body weight) daily or on the days of CCl4 injection.
-
A vehicle control group (e.g., carboxymethylcellulose) is run in parallel.
-
-
Assessment of Fibrosis:
-
Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Sirius Red for collagen deposition and immunostained for α-smooth muscle actin (α-SMA) to identify activated HSCs.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of pro-fibrotic genes such as Col1a1, Timp1, and Ctgf.
-
Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis Model
This model induces liver fibrosis by obstructing the bile flow, leading to cholestatic liver injury.
-
Animals: Male mice are used.
-
Surgical Procedure: A midline laparotomy is performed under anesthesia. The common bile duct is located, double-ligated with surgical silk, and then resected between the two ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Treatment: this compound or vehicle is administered daily by oral gavage starting from the day of surgery for a period of 3 weeks.
-
Assessment of Fibrosis: Similar to the CCl4 model, assessment includes histological analysis (Sirius Red and α-SMA), biochemical markers of liver injury, and gene expression analysis.
Caption: Experimental workflow for CCl4-induced liver fibrosis studies.
Summary and Conclusion
The available preclinical evidence strongly suggests that while both this compound and GW501516 are PPARδ agonists, they have opposing effects in the context of liver fibrosis. This compound demonstrates significant therapeutic potential through its hepatoprotective and anti-fibrotic actions, primarily by reducing oxidative stress. In contrast, GW501516 appears to be pro-fibrotic, promoting the proliferation of hepatic stellate cells via the p38-JNK MAPK pathway and inducing profibrogenic factors like CTGF.
These findings underscore the importance of careful target validation and compound screening in drug development. For researchers in this field, this compound represents a promising candidate for further investigation as a treatment for liver fibrosis, while the data on GW501516 warrant caution and suggest it may not be a suitable therapeutic agent for this indication. The distinct mechanisms of these two compounds also provide valuable insights into the complex role of PPARδ signaling in liver pathophysiology.
References
A Comparative Analysis of KD-3010 and Other PPARδ Agonists for In-Vitro and In-Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peroxisome proliferator-activated receptor delta (PPARδ) agonist KD-3010 with other notable PPARδ agonists, including GW501516 and MBX-8025 (seladelpar). This analysis is based on publicly available experimental data to assist researchers in selecting the most appropriate compound for their specific research needs.
Introduction to PPARδ Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating cellular differentiation, development, and metabolism. The PPARδ isoform is ubiquitously expressed and is a key regulator of lipid metabolism and energy homeostasis. Activation of PPARδ has shown therapeutic potential for metabolic disorders, such as dyslipidemia and type 2 diabetes, as well as other conditions including liver disease and neurodegenerative disorders. This guide focuses on a comparative analysis of this compound, a potent and selective PPARδ agonist, against other well-characterized agonists in the same class.
Comparative Analysis of PPARδ Agonists
The following tables summarize the key characteristics of this compound, GW501516, and MBX-8025 based on available in-vitro and in-vivo data.
In-Vitro Potency and Selectivity
| Compound | PPARδ EC50 | PPARα Selectivity | PPARγ Selectivity | Reference(s) |
| This compound | Effective in the low nM range¹ | ~1000-fold | ~1000-fold | [1][2] |
| GW501516 | 1 nM | ~1000-fold | ~1000-fold | |
| MBX-8025 | 2 nM | >750-fold | >2500-fold |
¹A precise EC50 value for this compound for PPARδ is not publicly available in the reviewed literature; however, studies indicate its effectiveness in the low nanomolar range.[2] In cell-based reporter gene assays, this compound demonstrated EC50 values greater than 7-10 μM for both PPARα and PPARγ, confirming its high selectivity.
In-Vivo Efficacy and Therapeutic Indications
| Compound | Therapeutic Area | Key In-Vivo Findings | Reference(s) |
| This compound | Metabolic Disease, Liver Fibrosis, Neurodegenerative Disease | More effective than GW501516 in a mouse model of liver fibrosis. Showed neuroprotective effects in a mouse model of Huntington's disease. | [2][3] |
| GW501516 | Metabolic Disease, Exercise Endurance | Improves lipid profiles and insulin sensitivity in animal models. | |
| MBX-8025 | Dyslipidemia, Primary Biliary Cholangitis (PBC) | Demonstrated efficacy in reducing LDL-C and triglycerides in Phase II clinical trials for mixed dyslipidemia. Showed improvements in markers of cholestasis in patients with PBC. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures involved in the characterization of these compounds, the following diagrams illustrate the PPARδ signaling pathway and a typical experimental workflow for screening PPARδ agonists.
Figure 1: Simplified PPARδ signaling pathway.
Figure 2: General workflow for PPARδ agonist screening.
Detailed Experimental Protocols
PPARδ Reporter Gene Assay for EC50 Determination
This protocol describes a common method for determining the potency (EC50) of a PPARδ agonist using a cell-based reporter gene assay.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a PPARδ expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter vector (containing a luciferase gene under the control of a GAL4 upstream activation sequence) using a suitable transfection reagent.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate cell culture medium. A known PPARδ agonist (e.g., GW501516) should be used as a positive control.
-
24 hours post-transfection, the medium is replaced with the medium containing the different concentrations of the test compounds or controls.
-
Cells are incubated for an additional 24 hours.
3. Luciferase Assay:
-
Following incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
4. Data Analysis:
-
The relative light units (RLU) are plotted against the logarithm of the compound concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression curve fit (e.g., sigmoidal dose-response).
In-Vivo Mouse Model of Liver Fibrosis
This protocol outlines a general procedure for evaluating the efficacy of PPARδ agonists in a chemically-induced liver fibrosis model.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used.
-
Liver fibrosis is induced by intraperitoneal (i.p.) injections of carbon tetrachloride (CCl4) diluted in corn oil, typically administered twice a week for 4-8 weeks.
2. Compound Administration:
-
Mice are randomly assigned to treatment groups: vehicle control, this compound, and a comparator compound (e.g., GW501516).
-
The compounds are administered daily via oral gavage at a predetermined dose (e.g., 10 mg/kg for this compound).
3. Efficacy Evaluation:
-
At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.
-
Serum Analysis: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as markers of liver injury.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red or Masson's trichrome to quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of fibrotic and inflammatory marker genes (e.g., Col1a1, α-SMA, TGF-β, TNF-α).
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.
Conclusion
References
Validating the Hepatoprotective Effects of KD-3010: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of KD-3010, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, with two well-established hepatoprotective agents: Silymarin and N-acetylcysteine (NAC). The comparison is primarily based on experimental data from preclinical studies, with a focus on the widely used carbon tetrachloride (CCl4)-induced liver injury model.
Executive Summary
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the quantitative data from studies on Silymarin and N-acetylcysteine in rodent models of CCl4-induced liver injury. These established agents provide a reference for the expected efficacy of a potent hepatoprotective compound.
Table 1: Effects on Liver Injury Markers (ALT & AST)
| Compound | Animal Model | CCl4 Dose & Duration | Treatment Dose & Regimen | % Reduction in ALT | % Reduction in AST | Reference |
| Silymarin | Broiler Chickens | 1 mL/kg BW, single dose | 100 mg/kg BW, daily | Significant Reduction | Tendency to Decrease | [1] |
| Mice | 2 mL/kg BW, twice weekly for 6 weeks | 16 mg/kg BW, orally after each CCl4 | ~84% | Not specified | ||
| N-acetylcysteine (NAC) | Rats | 1 mL/kg (25% solution), twice weekly for 4 weeks | 50, 100, 200 mg/kg, daily IP | Dose-dependent significant reduction | Dose-dependent significant reduction | [2] |
| Rats | 0.5 mL/kg, twice weekly for 1 month | 150 mg/kg, orally, daily | Significant Improvement | Significant Improvement | [3] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Animal Model | CCl4 Dose & Duration | Treatment Dose & Regimen | Effect on MDA (Lipid Peroxidation) | Effect on GSH (Antioxidant) | Effect on SOD (Antioxidant Enzyme) | Reference |
| Silymarin | Broiler Chickens | 1 mL/kg BW, single dose | 100 mg/kg BW, daily | Lowered serum MDA | Not specified | Upregulated Mn-SOD gene expression | [1] |
| Mice | 2 mL/kg BW, twice weekly for 6 weeks | 16 mg/kg BW, orally after each CCl4 | ~28% Reduction | Not specified | Not specified | ||
| N-acetylcysteine (NAC) | Rats | 1 mL/kg (25% solution), twice weekly for 4 weeks | 50, 100, 200 mg/kg, daily IP | Significant dose-dependent decrease | Significant dose-dependent increase | Significant dose-dependent increase | [2] |
This compound: Mechanistic Insights and Qualitative Efficacy
Studies on this compound in a CCl4-induced liver fibrosis mouse model have shown that it dramatically ameliorates liver injury and reduces the deposition of extracellular matrix proteins. The primary mechanism is the protection of hepatocytes from CCl4-induced cell death, which is partly attributed to a reduction in reactive oxygen species (ROS) production. While specific in vivo percentages of ALT/AST reduction are not provided in the referenced study, in vitro experiments demonstrated that this compound protected cultured hepatocytes from starvation-induced cytotoxicity, as evidenced by reduced ALT and lactate dehydrogenase (LDH) in the supernatant.
Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This is a widely used and reproducible model for inducing acute and chronic liver injury in rodents.
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Injury: CCl4 is typically diluted in a vehicle like olive oil or corn oil (e.g., 1:1 or 1:4 v/v). For acute injury, a single intraperitoneal (IP) injection or oral gavage is administered (e.g., 0.5-2 mL/kg body weight). For chronic injury leading to fibrosis, CCl4 is administered repeatedly over several weeks (e.g., twice weekly for 4-8 weeks).
-
Treatment Groups:
-
Control Group: Receives the vehicle only.
-
CCl4 Group: Receives CCl4 and the vehicle for the treatment compound.
-
Treatment Group(s): Receive CCl4 and the therapeutic agent (e.g., this compound, Silymarin, or NAC) at various doses.
-
-
Sample Collection: 24-48 hours after the final CCl4 administration, animals are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histopathological examination and analysis of oxidative stress markers (MDA, GSH, SOD).
2. Treatment Protocols for Comparator Compounds
-
Silymarin: Administered orally by gavage, typically at doses ranging from 16 mg/kg to 100 mg/kg daily or following each CCl4 administration.
-
N-acetylcysteine (NAC): Often administered via intraperitoneal injection at doses ranging from 50 mg/kg to 200 mg/kg daily.
Signaling Pathways and Mechanisms of Action
This compound: PPARδ Agonist Pathway
This compound acts as a selective agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.
N-acetylcysteine (NAC): Nrf2/HO-1 Antioxidant Pathway
NAC is a precursor to the antioxidant glutathione (GSH) and is known to upregulate the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress.
References
- 1. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of KD-3010's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on KD-3010, a potent peroxisome proliferator-activated receptor-delta (PPARδ) agonist. Due to the limited availability of broad cross-validation studies for this compound in multiple cell lines, this guide will focus on its established effects in specific cellular contexts and draw comparisons with the extensively studied PPARδ agonist, GW501516 (also known as Cardarine), to offer a broader perspective on the therapeutic potential and research landscape of PPARδ activation.
Executive Summary
This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of neuroprotection and liver disease.[1] Its mechanism of action revolves around the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating metabolism, inflammation, and cellular proliferation.[1][2] This guide summarizes the key findings on this compound's effects in neuronal and hepatic cell models and contrasts them with the broader range of effects observed for the well-characterized PPARδ agonist, GW501516, across various cancer and metabolic cell lines.
Data Presentation: this compound vs. GW501516
The following tables summarize the observed effects of this compound and GW501516 in different cell line models. It is important to note that direct comparative studies are limited, and the data presented is collated from various independent research efforts.
Table 1: Effects of this compound in Different Cell Lines
| Cell Line/Model | Key Effects | Supporting Evidence |
| Medium Spiny-like Neurons (from human HD stem cells) | Reduced huntingtin (htt)-induced neurotoxicity and cell death. | Pharmacologic activation of PPARδ with this compound improved cell survival in in vitro models of Huntington's disease.[1] |
| Primary Hepatocytes | Protected against starvation or CCl4-induced cell death; reduced reactive oxygen species production. | This compound, but not GW501516, ameliorated liver injury in a model of liver fibrosis. |
Table 2: Effects of GW501516 in a Range of Cell Lines
| Cell Line | Key Effects | Supporting Evidence |
| 3T3-L1 Adipocytes | Increased fatty acid β-oxidation and tricarboxylic acid (TCA) cycle rate. | Contrasted with PPARγ agonists, which primarily increased fat storage.[2] |
| Nasopharyngeal Carcinoma (C666-1) | Inhibited cell proliferation and colony formation; induced G2/M phase arrest and apoptosis. | The effects were associated with the activation of the AMPKα-dependent signaling pathway. |
| Pancreatic Cancer Cells | Reduced TNFα-induced inflammatory signaling. | GW501516-activated PPARδ was shown to suppress NF-κB activity. |
| Bovine Embryos | Maintained the balance between lipolysis and lipogenesis by enhancing PEPCK and CPT1 expression, improving embryo quality. | Activation of PPARδ by GW501516 reduced reactive oxygen species and inhibited p-NF-κB nuclear localization. |
| Brain Cell Cultures (rat) | Exhibited anti-inflammatory activity by decreasing IFN-γ-induced up-regulation of TNF-α and iNOS. | Did not protect against antibody-mediated demyelination, suggesting its in vivo neuroprotective effects are primarily due to anti-inflammatory properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating this compound and GW501516.
This compound Neuroprotection Assay in Human HD Medium Spiny-like Neurons
-
Cell Culture: Human induced pluripotent stem cells (iPSCs) from Huntington's disease patients were differentiated into striatal medium spiny-like neurons.
-
Treatment: Differentiated neurons were treated with this compound or its inactive enantiomer.
-
Assessment of Neurotoxicity: Cell death and survival were quantified to evaluate the neuroprotective effects of this compound against huntingtin-induced toxicity.
This compound Hepatoprotection Assay
-
Cell Source: Primary hepatocytes were isolated.
-
Induction of Injury: Liver injury was induced in vitro by starvation or exposure to carbon tetrachloride (CCl4).
-
Treatment: Cells were treated with this compound or GW501516.
-
Endpoint Measurement: Cell death and the production of reactive oxygen species were measured to assess the hepatoprotective effects.
GW501516 Cell Viability and Apoptosis Assays in Cancer Cell Lines
-
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., C666-1) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of GW501516.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Solubilization: A solubilization solution was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured to determine the percentage of viable cells relative to control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment: Cells were treated with GW501516 for a specified duration.
-
Staining: Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: PPARδ Signaling Pathway Activation.
Experimental Workflow
Caption: In Vitro Cell-Based Assay Workflow.
Conclusion
This compound shows promising therapeutic potential as a PPARδ agonist, with demonstrated efficacy in preclinical models of neurodegenerative and liver diseases. While comprehensive cross-validation of its effects across a wide array of cell lines is currently lacking in publicly available literature, its distinct protective effects in neuronal and hepatic cells warrant further investigation. In contrast, the extensive research on GW501516 provides a valuable framework for understanding the broader implications of PPARδ activation, including its complex and sometimes contradictory roles in cancer biology. Future research should aim to directly compare the in vitro effects of this compound with other PPARδ agonists across a standardized panel of cell lines to better delineate their respective therapeutic windows and potential applications.
References
- 1. PPARδ repression in Huntington’s disease and its essential role in CNS translate into a potent agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contrasting roles of PPARδ and PPARγ in regulating the metabolic switch between oxidation and storage of fats in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of KD-3010 in different metabolic disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of KD-3010, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in models of metabolic disease. The performance of this compound is compared with that of other therapeutic agents, including a PPARγ agonist (Rosiglitazone), a glucagon-like peptide-1 (GLP-1) receptor agonist, and a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The information is compiled from available preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action of this compound
This compound is a small molecule that selectively activates PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1] Activation of PPARδ leads to a cascade of downstream effects, primarily aimed at increasing fatty acid oxidation and improving insulin sensitivity. By stimulating the expression of genes involved in lipid catabolism and energy expenditure, this compound is designed to address the core metabolic dysfunctions underlying various metabolic diseases.[1]
Efficacy of this compound in a Murine Model of Type 2 Diabetes
Data on the efficacy of this compound in a well-established animal model of type 2 diabetes, the leptin-resistant db/db mouse, is available from a conference abstract. While comprehensive peer-reviewed data is limited, the available information provides valuable insights into its potential therapeutic effects.
Table 1: Efficacy of this compound in 12-week-old db/db Mice (7-day oral administration of 10 mg/kg/day) [2]
| Parameter | % Reduction vs. Control | p-value |
| Fasting Hyperglycemia | 37 ± 9.5% | < 0.05 |
| Hemoglobin A1c (HbA1c) | 14.5 ± 2.6% | Not Reported |
| Triglycerides | 42 ± 12.1% | < 0.05 |
| Serum Transaminases (AST & ALT) | 40 ± 11.3% | < 0.05 |
Furthermore, a two-week treatment with this compound (10 mg/kg/day) in db/db mice demonstrated a significant improvement in peripheral insulin sensitivity, as evidenced by a 36 ± 10.3% reduction in the area under the curve for glucose (AUC-glucose) during a glucose tolerance test (p < 0.05).[2] Notably, these metabolic improvements were observed to be independent of weight loss.[2]
Comparative Efficacy with Other Metabolic Disease Therapeutics in db/db Mice
To contextualize the efficacy of this compound, this section presents data from studies on other classes of drugs used in the management of metabolic diseases, also conducted in the db/db mouse model.
PPARγ Agonist: Rosiglitazone
Rosiglitazone, a member of the thiazolidinedione (TZD) class, is a potent PPARγ agonist known for its insulin-sensitizing effects.
Table 2: Efficacy of Rosiglitazone in db/db Mice
| Treatment Duration | Dose | Key Findings | Reference |
| 10 days | Not Specified | 55.6% reduction in plasma glucose vs. vehicle. Significant reduction in serum insulin. | N/A |
| 8 weeks | Not Specified | Normalized hyperglycemia. Significantly improved glucose utilization in an intraperitoneal glucose tolerance test. | N/A |
GLP-1 Receptor Agonist
GLP-1 receptor agonists are a class of injectable drugs that mimic the action of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and slowed gastric emptying.
Table 3: Efficacy of a GLP-1 Receptor Agonist (Liraglutide) in db/db Mice
| Treatment Duration | Dose | Key Findings | Reference |
| 28 days | 300 µg/kg/day (i.p.) | No beneficial effect on glycemic control. | N/A |
SGLT2 Inhibitor
SGLT2 inhibitors are oral medications that lower blood glucose by promoting its excretion in the urine.
Table 4: Efficacy of SGLT2 Inhibitors in db/db Mice
| Drug | Treatment Duration | Dose | Key Findings | Reference |
| Dapagliflozin | 12 weeks | 0.1 or 1.0 mg/kg | Suppressed hyperglycemia. | N/A |
| Empagliflozin | 8 weeks | 10 mg/kg/day | Improved HbA1c and 2-hour fasting glucose concentrations. | N/A |
| Canagliflozin | 8 weeks | Not Specified | Significantly decreased body weight. | N/A |
Experimental Protocols
General Animal Model: db/db Mouse
The db/db mouse is a widely used model of type 2 diabetes, obesity, and dyslipidemia. These mice have a spontaneous mutation in the leptin receptor gene, leading to a phenotype of hyperphagia, obesity, insulin resistance, and hyperglycemia.
Oral Gavage Procedure
This procedure is a standard method for oral administration of drugs to rodents.
-
Animal Handling: The mouse is gently but firmly restrained to prevent movement.
-
Gavage Needle Insertion: A ball-tipped gavage needle attached to a syringe containing the drug solution is carefully inserted into the esophagus.
-
Substance Administration: The drug solution is slowly administered into the stomach.
-
Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.
Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess how quickly an animal can clear a glucose load from its blood.
-
Fasting: Mice are typically fasted for 4-6 hours before the test.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.
-
Glucose Administration: A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to determine glucose tolerance.
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of this compound (PPARδ Agonism)
Caption: Signaling pathway of this compound via PPARδ activation.
Experimental Workflow for Efficacy Testing in db/db Mice
Caption: General experimental workflow for assessing this compound efficacy.
Conclusion
The available preclinical data, primarily from a conference abstract, suggests that this compound, a selective PPARδ agonist, holds promise as a therapeutic agent for metabolic diseases. In the db/db mouse model of type 2 diabetes, it demonstrated significant improvements in hyperglycemia, dyslipidemia, and insulin sensitivity. However, a direct and comprehensive comparison with other drug classes is challenging due to the limited availability of peer-reviewed, full-text publications on this compound's efficacy in these models. The data presented for comparator drugs like Rosiglitazone, GLP-1 receptor agonists, and SGLT2 inhibitors highlight the varied responses that can be observed in the same animal model. Further detailed and peer-reviewed studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound in the treatment of metabolic disorders.
References
A Head-to-Head Comparison of KD-3010 and Fenofibrate: A Tale of Two PPAR Agonists
While direct head-to-head clinical or preclinical studies comparing KD-3010 and the established dyslipidemia drug fenofibrate are not available in published literature, a comprehensive comparison can be drawn based on their distinct mechanisms of action and reported effects. This guide provides an objective analysis of both compounds, leveraging available experimental data to inform researchers, scientists, and drug development professionals.
At the core of their differences, this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), whereas fenofibrate is an established agonist of peroxisome proliferator-activated receptor alpha (PPARα). This fundamental distinction in their molecular targets dictates their downstream physiological effects on lipid metabolism, glucose homeostasis, and other metabolic processes.
Mechanism of Action: A Divergence in PPAR Activation
Fenofibrate, a fibric acid derivative, primarily exerts its effects by activating PPARα.[1][2][3] This nuclear receptor is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the increased transcription of genes involved in fatty acid uptake and oxidation, as well as the regulation of lipoprotein metabolism.[3] Specifically, it increases the expression of lipoprotein lipase and downregulates apolipoprotein C-III, which collectively enhances the clearance of triglyceride-rich lipoproteins.[1]
In contrast, this compound is a selective PPARδ agonist, with approximately 1000-fold greater selectivity for PPARδ over PPARα and PPARγ. PPARδ is more ubiquitously expressed than PPARα and is a key regulator of lipid catabolism and energy expenditure in peripheral tissues. Activation of PPARδ is thought to improve atherogenic lipid profiles, reduce central adiposity, and enhance glucose utilization and insulin sensitivity.
Comparative Efficacy and Therapeutic Indications
Fenofibrate is an FDA-approved medication for the treatment of hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia. Its primary role is to lower elevated triglyceride levels, with a secondary benefit of increasing high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C).
This compound , on the other hand, has been investigated for the treatment of metabolic disorders, including obesity and diabetes. Preclinical studies have suggested its potential in reducing adiposity, improving insulin sensitivity, and offering hepatoprotective and antifibrotic effects. A Phase Ia clinical trial for metabolic disorders was initiated for this compound.
Quantitative Data on Efficacy
The following tables summarize the reported quantitative effects of fenofibrate from various clinical studies. As this compound has limited publicly available clinical data, a direct quantitative comparison is not feasible.
Table 1: Effects of Fenofibrate on Lipid Parameters in Patients with Dyslipidemia
| Parameter | Baseline | Post-treatment | Percent Change | Study Population | Study Details |
| Triglycerides | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | -50.1% | Patients with metabolic syndrome and elevated triglycerides on statin therapy | 6-month observational study |
| Triglycerides | - | - | -44% | Patients with combined hyperlipidemia | 8-week treatment with 200 mg/day fenofibrate |
| Total Cholesterol | - | - | -24.7% | Patients with metabolic syndrome and elevated triglycerides on statin therapy | 6-month observational study |
| LDL-C | - | - | -25.5% | Patients with metabolic syndrome and elevated triglycerides on statin therapy | 6-month observational study |
| HDL-C | 46.1 ± 0.9 mg/dL | 55.9 ± 1.0 mg/dL | +21.2% | Patients with hypercholesterolemia, hypertriglyceridemia, or combined hyperlipidemia | 12-week treatment with 300 mg/day fenofibrate |
| Non-HDL-C | - | - | -33.7% | Patients with metabolic syndrome and elevated triglycerides on statin therapy | 6-month observational study |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a critical evaluation of the presented data.
Fenofibrate in Combined Hyperlipidemia (Guérin et al.)
-
Study Design: An open-label, single-arm study.
-
Participants: Nine patients with combined hyperlipidemia.
-
Intervention: Patients were treated with 200 mg/day of micronized fenofibrate for 8 weeks.
-
Key Outcome Measures: Plasma levels of cholesterol, triglycerides, VLDL cholesterol, LDL cholesterol, HDL cholesterol, and apolipoprotein B were measured at baseline and after 8 weeks of treatment. Cholesteryl ester transfer protein (CETP) activity was also assessed.
-
Lipid Analysis: Lipoprotein fractions were separated by ultracentrifugation. Cholesterol and triglyceride levels were determined using enzymatic methods.
Fenofibrate in Patients with Metabolic Syndrome (KONES et al.)
-
Study Design: A non-interventional, observational study.
-
Participants: 988 patients with triglyceride levels >2.3 mmol/L on stable statin therapy.
-
Intervention: Patients were started on fenofibrate treatment.
-
Data Collection: Data on lipid levels (triglycerides, total cholesterol, LDL-C, HDL-C, non-HDL-C) and C-reactive protein (CRP) were collected from medical records at baseline and after approximately 3 and 6 months of treatment.
-
Statistical Analysis: Changes in lipid parameters from baseline were analyzed using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The distinct signaling pathways of this compound and fenofibrate are depicted below, highlighting their different primary targets within the PPAR family.
Caption: Signaling pathway of the PPARδ agonist this compound.
Caption: Signaling pathway of the PPARα agonist fenofibrate.
Conclusion
This compound and fenofibrate represent two distinct approaches to modulating lipid and energy metabolism through the PPAR system. Fenofibrate is a well-established PPARα agonist with proven efficacy in managing dyslipidemia, primarily by lowering triglycerides. This compound, a selective PPARδ agonist, holds promise for broader metabolic indications such as obesity and diabetes, though its clinical development is less advanced. The choice between these or similar agents in a therapeutic or research setting would depend on the specific metabolic dysregulation being targeted. Future research, ideally including direct comparative studies, would be invaluable in further elucidating the relative merits of selective PPARα versus PPARδ agonism in various metabolic diseases.
References
- 1. PPAR delta agonists and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of KD-3010 in Huntington's Disease Models: A Comparative Analysis
For Immediate Release
In the relentless pursuit of effective therapies for Huntington's disease (HD), a debilitating neurodegenerative disorder, the compound KD-3010 has emerged as a promising candidate. Preclinical studies have demonstrated its neuroprotective effects in various HD models. This guide provides a comprehensive comparison of this compound with other emerging alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of potential therapeutic strategies.
Mechanism of Action: Targeting the PPAR-δ Pathway
Huntington's disease is characterized by the progressive degeneration of neurons, particularly in the striatum and cortex. A key contributor to this neuronal demise is the dysfunction of mitochondria, the energy powerhouses of the cell. The mutant huntingtin protein (mHTT), the causative agent of HD, has been shown to impair the function of Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), a crucial regulator of mitochondrial biogenesis and energy metabolism.[1]
This compound, a potent and specific PPAR-δ agonist, exerts its neuroprotective effects by directly targeting this pathway. By activating PPAR-δ, this compound helps to restore mitochondrial function, thereby enhancing neuronal survival and function in the face of mHTT toxicity.[1] This mechanism offers a targeted approach to counteract a core pathological feature of Huntington's disease.
In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model
The neuroprotective effects of this compound have been rigorously evaluated in the N171-82Q transgenic mouse model of Huntington's disease, which recapitulates many of the key features of the human condition.
Comparative Performance Metrics in N171-82Q Mice
| Parameter | Vehicle Control | This compound | Bexarotene | Rosiglitazone |
| Motor Performance (Rotarod) | Progressive decline | Significant improvement | Significant improvement | Significant improvement |
| Grip Strength | Progressive decline | Attenuated decline | Information not available | Information not available |
| Survival | Median survival of ~120 days | 16% increase in mean lifespan | Significant increase in survival | No significant effect on survival |
| Striatal Volume | Significant atrophy | Maintained | Reduced neurodegeneration | Information not available |
| mHTT Aggregates | Abundant | Reduced | Information not available | Information not available |
Data for this compound and Bexarotene are primarily sourced from studies conducted in the N171-82Q mouse model.[1][2] Data for Rosiglitazone is also from studies in the N171-82Q model.[3] Direct head-to-head comparative studies are limited, and experimental conditions may vary.
Alternative Therapeutic Strategies
While this compound shows significant promise, other compounds targeting similar or complementary pathways have also been investigated.
Bexarotene: An RXR Agonist with PPAR-δ Activating Properties
Bexarotene, a retinoid X receptor (RXR) agonist, has demonstrated neuroprotective effects in the same N171-82Q mouse model. PPAR-δ forms a heterodimer with RXR, and activation of RXR by bexarotene can indirectly activate PPAR-δ signaling. Studies have shown that bexarotene treatment improves motor function and increases survival in these mice, suggesting that targeting the RXR-PPAR-δ heterodimer is a viable therapeutic strategy.
Rosiglitazone: A PPAR-γ Agonist
To investigate the broader role of PPARs in HD, the PPAR-γ agonist rosiglitazone has also been tested. In the N171-82Q mouse model, rosiglitazone improved motor function but, unlike this compound, did not significantly extend survival. This suggests that while general activation of PPAR pathways may offer some benefits, the specific activation of PPAR-δ by compounds like this compound may be more effective in combating the multifaceted pathology of Huntington's disease.
Experimental Protocols
In Vivo Drug Administration in N171-82Q Mice
This compound Treatment Regimen:
-
Animals: N171-82Q transgenic mice and wild-type littermates.
-
Treatment Initiation: 6 weeks of age.
-
Dosage and Administration: 50 mg/kg/day of this compound or vehicle, administered via intraperitoneal injection, five times per week.
-
Behavioral Assessments: Motor function was assessed using rotarod analysis and grip strength testing at 4-week intervals.
-
Neuropathological Analysis: At the study endpoint, brains were collected for analysis of striatal volume and the presence of mutant huntingtin aggregates.
Bexarotene Treatment Regimen:
-
Animals: N171-82Q transgenic mice.
-
Treatment Initiation: 6 weeks of age.
-
Dosage and Administration: Bexarotene was administered orally. Specific dosage details from the primary study are required for a precise protocol.
-
Outcome Measures: Motor function, survival, and neurodegeneration were assessed.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in Huntington's Disease.
Caption: Preclinical Experimental Workflow for this compound.
Conclusion
This compound represents a targeted therapeutic approach for Huntington's disease with a clear mechanism of action centered on the restoration of mitochondrial function through the activation of PPAR-δ. In vivo studies in the N171-82Q mouse model have demonstrated its efficacy in improving motor function, reducing neuropathology, and extending lifespan. While alternatives like bexarotene also show promise by acting on the related RXR receptor, the direct and specific agonism of PPAR-δ by this compound appears to offer a robust neuroprotective effect. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound for patients with Huntington's disease.
References
- 1. PPARδ repression in Huntington’s disease and its essential role in CNS translate into a potent agonist therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARδ activation by bexarotene promotes neuroprotection by restoring bioenergetic and quality control homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of PPAR-γ agonist rosiglitazone in N171-82Q mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KD-3010's Impact on Gene Regulation for Researchers
For Immediate Release
This comparison guide offers an in-depth analysis of the investigational drug KD-3010, a potent and selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist. Aimed at researchers, scientists, and drug development professionals, this document provides a comparative study of this compound's effects on gene regulation against other notable PPARδ agonists, supported by available experimental data.
Executive Summary
This compound has demonstrated a distinct gene regulation profile with potential therapeutic implications in metabolic and fibrotic diseases. As a selective PPARδ agonist, its primary mechanism of action involves the activation of PPARδ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis. Comparative studies, particularly against the well-characterized PPARδ agonist GW501516, reveal significant differences in their effects on gene expression, especially in the context of liver health. This compound has shown promise in providing hepatoprotective and anti-fibrotic effects, a key differentiator from some other compounds in its class.
Comparative Analysis of Gene Regulation
The following tables summarize the quantitative data on the impact of this compound and other PPARδ agonists on the expression of key target genes. The data is compiled from various in-vitro and in-vivo studies.
Table 1: Regulation of Key Genes Involved in Lipid Metabolism
| Gene | This compound (Fold Change) | GW501516 (Fold Change) | Telmisartan (Fold Change) | L-165,041 (Fold Change) | MBX-8025 (Fold Change) |
| PDK4 | Upregulated[1] | Upregulated[2] | - | - | - |
| ADFP | Upregulated[1] | - | - | - | - |
| Angptl4 | Upregulated[1] | - | - | - | - |
| CD36 | - | - | 3.5[3] | - | - |
| LPL | - | - | - | Upregulated | - |
| cyp7a1 | - | - | - | - | Downregulated |
Data represents the fold change in gene expression upon treatment with the respective compound. "-" indicates data not available.
Table 2: Regulation of Key Genes Involved in Inflammation and Fibrosis
| Gene | This compound (Fold Change) | GW501516 (Fold Change) |
| TNFα | Downregulated | - |
| IL-1β | Downregulated | - |
| CTGF | No significant change | Upregulated |
Data represents the fold change in gene expression upon treatment with the respective compound. "-" indicates data not available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Studies with Primary Murine Hepatocytes and Hepatic Stellate Cells
-
Cell Isolation and Culture: Primary hepatocytes and hepatic stellate cells are isolated from wild-type mice. Cells are cultured under standard conditions. For experiments, cells are treated with either this compound, GW501516, or a vehicle control (DMSO) for specified durations (e.g., 24-72 hours).
-
RNA Extraction and Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cultured cells using standard kits (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized using a high-capacity cDNA reverse transcription kit. qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., Pdk4, Adfp, Angptl4, Tnfα, Il-1β, Ctgf) and a housekeeping gene for normalization (e.g., Gapdh). Relative gene expression is calculated using the ΔΔCt method.
In Vivo Animal Models of Liver Fibrosis
-
Bile Duct Ligation (BDL) Model: Male mice undergo bile duct ligation to induce cholestatic liver injury and fibrosis.
-
Drug Administration: Following surgery, mice are treated daily with oral gavage of this compound, GW501516, or vehicle for a specified period (e.g., 14 days).
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and liver tissues are collected. A portion of the liver is fixed in formalin for histological analysis (e.g., H&E and Sirius Red staining), and another portion is snap-frozen in liquid nitrogen for RNA extraction and subsequent gene expression analysis by qPCR.
Discussion
The available data suggests that while both this compound and GW501516 are potent PPARδ agonists, they exhibit differential effects on gene expression, particularly in the context of liver fibrosis. A key finding is the lack of induction of the pro-fibrotic gene Ctgf by this compound, in contrast to its upregulation by GW501516. This, coupled with the observed downregulation of inflammatory markers Tnfα and Il-1β by this compound in a fibrotic liver model, points towards a potentially more favorable therapeutic profile for this compound in liver diseases characterized by inflammation and fibrosis.
The upregulation of genes involved in fatty acid oxidation and lipid metabolism, such as Pdk4, Adfp, and Angptl4, by this compound is consistent with its mechanism of action as a PPARδ agonist. These effects are anticipated to contribute to the improvements in metabolic parameters observed in preclinical studies.
It is important to note that the currently available public data on this compound's impact on gene regulation is still limited. More comprehensive, high-throughput studies, such as RNA-sequencing, would provide a more complete picture of the global transcriptomic changes induced by this compound and allow for a more detailed comparison with other PPARδ agonists. Furthermore, dose-response studies are needed to fully characterize the potency and efficacy of this compound in regulating target gene expression.
Conclusion
This compound demonstrates a promising gene regulation profile that distinguishes it from other PPARδ agonists like GW501516. Its ability to modulate genes involved in lipid metabolism without upregulating pro-fibrotic markers, and its anti-inflammatory effects in the liver, warrant further investigation. This guide provides a foundational comparison for researchers in the field and highlights the need for more extensive quantitative data to fully elucidate the therapeutic potential of this compound.
References
- 1. Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose treatment with telmisartan induces monocytic peroxisome proliferator-activated receptor-γ target genes in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of KD-3010's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of KD-3010, a selective peroxisome proliferator-activated receptor-delta (PPARδ) agonist, with other relevant therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's potential as an anti-inflammatory agent.
Executive Summary
This compound is a potent and selective PPARδ agonist originally investigated for metabolic disorders. Emerging evidence suggests that like other PPARδ agonists, this compound possesses anti-inflammatory properties. This guide compares the anti-inflammatory effects of this compound with another PPARδ agonist, GW501516, and the angiotensin II receptor blocker, Telmisartan, which also exhibits PPARγ activity and anti-inflammatory effects. The data presented is compiled from preclinical studies and highlights the differential effects of these compounds on key inflammatory markers.
Mechanism of Action: PPARδ Agonism and Inflammation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. There are three main isoforms: PPARα, PPARγ, and PPARδ. PPARδ activation has been shown to exert anti-inflammatory effects through various mechanisms, including the transrepression of pro-inflammatory transcription factors like NF-κB. By activating PPARδ, agonists can modulate the expression of genes involved in inflammatory responses.
dot
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Comparative Data on Inflammatory Markers
The following tables summarize the available quantitative data on the effects of this compound and its comparators on key inflammatory markers. The data is extracted from various preclinical studies and presented for comparative analysis.
Table 1: Effect on Pro-inflammatory Cytokines
| Compound | Model | Marker | Change | Reference |
| This compound | Mouse model of liver fibrosis | TNF-α mRNA | Decreased | [1] |
| IL-1β mRNA | Decreased | [1] | ||
| GW501516 | In vitro model of brain inflammation | TNF-α mRNA | Decreased | [2] |
| IL-6 mRNA | Increased | [2] | ||
| Mouse kidney with high-fructose diet | IL-1β, IL-6, MCP-1 mRNA | Decreased | [1] | |
| Telmisartan | Rat model of ulcerative colitis | TNF-α | Decreased | |
| Clinical trial in hypertensive patients | hsCRP | Decreased | ||
| IL-6 | Decreased | |||
| TNF-α | Decreased |
Table 2: Effect on Anti-inflammatory Cytokines
| Compound | Model | Marker | Change | Reference |
| This compound | - | IL-10 | Data not available | - |
| GW501516 | - | IL-10 | Data not available | - |
| Telmisartan | Rat model of ulcerative colitis | IL-10 | Increased |
Table 3: Effect on Other Inflammatory Mediators
| Compound | Model | Marker | Change | Reference |
| This compound | Primary hepatocytes | Reactive Oxygen Species (ROS) | Reduced | |
| GW501516 | Human pancreatic cancer cells | NF-κB activity | Reduced | |
| Telmisartan | Rat model of ulcerative colitis | RANK/RANKL expression | Decreased |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the anti-inflammatory properties of the compounds.
Liver Fibrosis Induction and Drug Treatment
A common model to study liver inflammation and fibrosis involves the administration of carbon tetrachloride (CCl4) to rodents.
dot
Caption: Experimental workflow for inducing and treating liver fibrosis.
Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice are injected intraperitoneally with CCl4 (e.g., 1 ml/kg body weight, 1:4 dilution in corn oil) twice weekly for a specified period (e.g., 4 weeks).
-
Drug Administration: this compound, GW501516, or a vehicle control is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected for analysis.
-
Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red to visualize collagen deposition (fibrosis).
-
Gene Expression Analysis: Total RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-1β).
-
In Vitro Inflammation Assays
Cell-based assays are crucial for dissecting the molecular mechanisms of anti-inflammatory action.
NF-κB Activation Assay:
dot
Caption: Workflow for assessing NF-κB activation in vitro.
Protocol:
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured under standard conditions.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specific duration before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Nuclear Extraction: After stimulation, nuclear extracts are prepared from the cells.
-
NF-κB Measurement: The levels of activated NF-κB (typically the p65 subunit) in the nuclear extracts are quantified using methods such as Western blotting or an electrophoretic mobility shift assay (EMSA).
Reactive Oxygen Species (ROS) Assay:
Protocol:
-
Cell Culture: Primary hepatocytes are isolated and cultured.
-
Induction of Oxidative Stress: Cells are subjected to conditions that induce ROS production, such as treatment with CCl4 or hypoxia/reoxygenation.
-
Drug Treatment: Cells are treated with the test compound (e.g., this compound).
-
ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS produced.
Discussion and Future Directions
The available data suggests that this compound exhibits anti-inflammatory properties, particularly in the context of liver injury, by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. Notably, in a direct comparison, this compound demonstrated superior hepatoprotective effects compared to GW501516. However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation.
Key areas for future research include:
-
Broad-spectrum Cytokine Profiling: Evaluating the effect of this compound on a wider range of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-10) in various inflammatory models.
-
Dose-Response Studies: Establishing a clear dose-dependent anti-inflammatory effect of this compound.
-
In Vivo Models of Inflammation: Testing the efficacy of this compound in other preclinical models of inflammatory diseases beyond liver fibrosis, such as arthritis or inflammatory bowel disease.
-
Head-to-Head Comparator Studies: Conducting more direct comparative studies with established anti-inflammatory drugs to benchmark the potency and efficacy of this compound.
By addressing these research questions, a more complete picture of this compound's therapeutic potential as an anti-inflammatory agent can be established. This guide serves as a foundational resource to inform and direct these future validation studies.
References
Navigating the Landscape of Metabolic Therapeutics: A Comparative Analysis of KD-3010 and Other Treatment Modalities
For Immediate Release
Shanghai, China – November 27, 2025 – In the dynamic field of metabolic disease research, the pursuit of effective long-term treatments for obesity and related metabolic disorders remains a paramount objective. This guide offers a comprehensive comparison of the investigational peroxisome proliferator-activated receptor delta (PPARδ) agonist KD-3010 with established and contemporary therapeutic agents. Due to the discontinuation of this compound's clinical development, this analysis will focus on the broader class of PPARδ agonists, using available data from representative compounds, and contrast their preclinical efficacy with the long-term clinical data of approved treatments, including GLP-1 receptor agonists, SGLT2 inhibitors, Orlistat, and Metformin.
Executive Summary
This compound, a potent and selective PPARδ agonist, was initially developed for the treatment of metabolic disorders such as obesity and diabetes. [cite: ] The mechanism of action for this class of drugs involves the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating fatty acid oxidation and energy homeostasis.[1][2][3] While preclinical studies on PPARδ agonists have shown promise in improving lipid profiles and reducing adiposity in animal models, the clinical development of many compounds in this class, including this compound, was halted, limiting the availability of long-term human efficacy and safety data.
This guide provides a comparative overview of the mechanistic principles and therapeutic efficacy of PPARδ agonists alongside current standards of care for obesity and metabolic syndrome. The objective is to equip researchers, scientists, and drug development professionals with a detailed, data-driven perspective to inform future research and development endeavors in this critical therapeutic area.
Mechanism of Action: A Divergent Approach to Metabolic Regulation
The therapeutic agents discussed herein employ distinct mechanisms to achieve their metabolic benefits.
PPARδ Agonists (e.g., this compound, GW501516): These agents act as transcription factors that upregulate genes involved in fatty acid catabolism and energy expenditure, essentially 'tricking' the body into burning more fat for energy.[1][2]
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): These drugs mimic the action of the native gut hormone GLP-1, promoting insulin secretion, slowing gastric emptying, and acting on the central nervous system to reduce appetite and increase satiety.
SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin): This class of drugs blocks the reabsorption of glucose in the kidneys, leading to its excretion in the urine and a subsequent caloric deficit.
Orlistat: A lipase inhibitor that prevents the absorption of dietary fats in the gastrointestinal tract.
Metformin: Primarily a first-line treatment for type 2 diabetes, Metformin's weight-loss effects are attributed to reduced hepatic glucose production, decreased intestinal glucose absorption, and improved insulin sensitivity, as well as effects on appetite regulation.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the long-term efficacy of the comparator treatments based on data from clinical trials. It is important to note that direct head-to-head long-term comparative trials for all these agents are limited.
Table 1: Long-Term Weight Loss Efficacy (≥ 1 year)
| Treatment Class | Representative Drug(s) | Average Weight Loss (Placebo-Subtracted) | Study Duration |
| GLP-1 Receptor Agonists | Semaglutide 2.4 mg | 12.4% | 68 weeks |
| Liraglutide 3.0 mg | 4.0 - 5.3% | 56 weeks | |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | 2 - 3% | 52 - 104 weeks |
| Orlistat | Orlistat 120 mg | 2.9 - 3.4 kg | 1 - 4 years |
| Metformin | Metformin | 2.1 - 2.9 kg | 1 - 15 years |
Table 2: Effects on Key Metabolic Parameters (Long-Term Studies)
| Treatment Class | Change in HbA1c | Change in Lipid Profile | Change in Blood Pressure |
| GLP-1 Receptor Agonists | Significant Reduction (in T2DM) | Improvements in TC, LDL-C, TG | Reduction in SBP |
| SGLT2 Inhibitors | Significant Reduction (in T2DM) | Modest improvements in HDL-C, LDL-C | Reduction in SBP |
| Orlistat | Modest Reduction (in T2DM) | Reduction in TC, LDL-C | Modest Reduction in SBP |
| Metformin | Significant Reduction (in T2DM) | Modest improvements in LDL-C, TG | Modest Reduction in SBP |
TC: Total Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, HDL-C: High-Density Lipoprotein Cholesterol, TG: Triglycerides, SBP: Systolic Blood Pressure.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols for the assessment of the drug classes discussed.
Preclinical Assessment of PPARδ Agonists (Animal Models)
-
Animal Model: Typically, diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 8-12 weeks) or genetic models of obesity (e.g., db/db mice).
-
Drug Administration: The PPARδ agonist (e.g., GW501516) is administered orally via gavage at doses ranging from 1 to 10 mg/kg/day for a period of 4 to 12 weeks.
-
Outcome Measures:
-
Body Weight and Composition: Monitored weekly. Body composition is often assessed by dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).
-
Food Intake: Measured daily or weekly.
-
Metabolic Parameters: Glucose and insulin tolerance tests (GTT and ITT) are performed at baseline and at the end of the study. Blood samples are collected for analysis of lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers.
-
Gene Expression Analysis: Tissues such as liver, skeletal muscle, and adipose tissue are harvested for quantitative real-time PCR (qRT-PCR) or microarray analysis to assess the expression of PPARδ target genes involved in fatty acid metabolism.
-
Long-Term Clinical Trials for Obesity Treatments
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials are the gold standard.
-
Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., type 2 diabetes, dyslipidemia, hypertension).
-
Intervention:
-
Participants are randomized to receive the active drug at a specified dose or a matching placebo.
-
All participants typically receive counseling on a reduced-calorie diet and increased physical activity.
-
-
Duration: A minimum of one year is required to assess long-term efficacy and safety.
-
Primary Endpoints:
-
Mean percent change in body weight from baseline.
-
Proportion of participants achieving ≥5% and ≥10% weight loss.
-
-
Secondary Endpoints:
-
Changes in waist circumference, blood pressure, lipid profile, and glycemic parameters (HbA1c, fasting glucose).
-
Assessment of safety and tolerability through adverse event reporting.
-
Conclusion and Future Directions
While the preclinical data for PPARδ agonists like this compound showed a promising mechanism for tackling metabolic disorders, the lack of long-term human clinical trial data and the discontinuation of their development programs leave a significant gap in our understanding of their true therapeutic potential and safety profile in humans.
In contrast, GLP-1 receptor agonists have emerged as highly effective long-term treatments for obesity and metabolic syndrome, demonstrating substantial and sustained weight loss along with improvements in key metabolic parameters. SGLT2 inhibitors, Orlistat, and Metformin also offer viable, albeit more modest, options for long-term weight management.
Future research in the field of metabolic disorders will likely focus on novel pathways and combination therapies to achieve even greater and more sustainable weight loss with favorable safety profiles. The lessons learned from the development of PPARδ agonists underscore the critical importance of translating promising preclinical findings into robust and long-term clinical evidence.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
Immediate Actions and Essential Information
In the absence of a specific Safety Data Sheet (SDS) for "KD-3010," it is imperative to treat the substance with caution and adhere to the general principles of hazardous waste management. The primary directive is to consult your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on chemical disposal and can provide institution-specific procedures.
General Chemical Disposal Protocol
The following table outlines the crucial steps and considerations for the disposal of any laboratory chemical, particularly when a specific SDS is unavailable.
| Step | Action | Key Considerations |
| 1. Identification & Classification | Determine the chemical and physical properties of the waste. | Is it a solid, liquid, or gas? Is it flammable, corrosive, reactive, or toxic? Check container labels and any available documentation. If the identity is unknown, it must be treated as hazardous. |
| 2. Waste Segregation | Do not mix different types of chemical waste. | Keep halogenated and non-halogenated solvents separate. Keep acidic and basic waste separate. Solids and liquids should be in different containers. |
| 3. Container Selection | Use appropriate and clearly labeled waste containers. | Containers must be compatible with the chemical waste. They should be in good condition, with secure lids. Label containers with "Hazardous Waste" and list the full chemical names of the contents. |
| 4. Accumulation & Storage | Store waste containers in a designated satellite accumulation area. | The area should be secure, well-ventilated, and have secondary containment. Do not accumulate more than the EHS-specified limits. |
| 5. Arrange for Pickup | Contact your institution's EHS department to schedule a waste pickup. | Provide a complete inventory of the waste to be collected. Follow their specific procedures for pickup requests. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these general yet critical procedures, laboratory personnel can ensure that chemical waste is managed in a manner that is safe for themselves, their colleagues, and the environment, thereby building a culture of safety and trust within the research community.
Essential Safety and Logistical Information for Handling KD-3010
Personal Protective Equipment (PPE)
The minimum required PPE should always be worn when in a laboratory area where KD-3010 is handled. The level of PPE should be escalated based on the specific procedure and the potential for exposure.
| Activity | Required Personal Protective Equipment (PPE) |
| General Laboratory Access | - Safety glasses with side shields- Lab coat- Closed-toe shoes |
| Weighing and Aliquoting (Solid Form) | - Chemical splash goggles- Face shield- Disposable gown or coveralls- Double nitrile gloves- Use of a certified chemical fume hood or ventilated balance enclosure is mandatory |
| Solution Preparation | - Chemical splash goggles- Face shield- Lab coat or disposable gown- Double nitrile gloves- Work should be conducted in a certified chemical fume hood |
| In-vitro/In-vivo Administration | - Safety glasses with side shields or chemical splash goggles (based on risk of splash)- Lab coat- Nitrile gloves |
| Waste Disposal | - Chemical splash goggles- Lab coat- Heavy-duty nitrile or neoprene gloves |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing risk when working with potent research compounds like this compound.
1. Designated Work Area:
-
All work with this compound should be performed in a designated and clearly marked area within a certified chemical fume hood.
-
Ensure that a properly functioning safety shower and eyewash station are readily accessible.
2. Weighing and Aliquoting:
-
Handle solid this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing papers.
-
Clean the balance and surrounding area thoroughly after each use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
4. Experimental Procedures:
-
When conducting experiments, ensure that all manipulations are performed in a manner that minimizes the generation of aerosols or splashes.
-
Use appropriate containment for in-vivo studies to prevent environmental contamination.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling:
-
Waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on the compound.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
